ZTA-261
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H14F6O3 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
2-[4-[(4-hydroxynaphthalen-1-yl)methyl]-3,5-bis(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C21H14F6O3/c22-20(23,24)16-7-11(9-19(29)30)8-17(21(25,26)27)15(16)10-12-5-6-18(28)14-4-2-1-3-13(12)14/h1-8,28H,9-10H2,(H,29,30) |
InChI-Schlüssel |
XXYOPLPJJQCEJQ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ZTA-261: A Deep Dive into the Mechanism of Action of a Novel Selective Thyroid Hormone Receptor Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ZTA-261, a promising therapeutic candidate for metabolic disorders. This compound is a highly selective and potent agonist of the thyroid hormone receptor beta (THRβ), a key regulator of lipid metabolism.[1][2][3][4][5][6] This document details the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's therapeutic effects.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating THRβ, a nuclear receptor predominantly expressed in the liver.[5][6] Thyroid hormones are crucial for regulating basal metabolic rate, and their actions are mediated through two receptor subtypes: THRα and THRβ.[1][7] While THRα activation is associated with adverse effects in the heart, bone, and muscle, THRβ activation specifically enhances lipid metabolism.[1][7][8] this compound was developed to harness the therapeutic benefits of THRβ activation while minimizing the side effects linked to THRα.[9] Its mechanism is analogous to that of the natural thyroid hormone, T3, in activating the expression of genes involved in lipid processing and metabolism.[1][7][8][10]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound, comparing its activity with the natural thyroid hormone (T3) and another THRβ-selective agonist, GC-1.
Table 1: Receptor Selectivity and Potency
| Compound | Target | IC50 | THRβ Selectivity vs. T3 |
| This compound | THRβ | 6.3 nM [2][3][11] | ~100-fold [6][9] |
| GC-1 | THRβ | Not Reported | ~20-fold[6][9] |
| T3 | THRα/THRβ | Not Reported | 1-fold |
Table 2: In Vivo Efficacy in a High-Fat Diet-Induced Obesity Mouse Model
Mice were treated for 3 weeks with the indicated compounds.[8][9]
| Compound (Dose) | Change in Body Weight | Change in Visceral Fat | Reduction in Serum & Liver Lipids |
| This compound | Less effective than GC-1[1][7][8] | Less effective than GC-1[1][7][8] | As effective as GC-1[1][7][8] |
| GC-1 | More effective than this compound | More effective than this compound | As effective as this compound |
| T3 | Effective | Effective | Effective |
Table 3: Safety and Toxicity Profile
| Compound | Bone Toxicity | Cardiac Toxicity | Hepatotoxicity (ALT levels) |
| This compound | Significantly lower than GC-1[1][7][8] | Significantly lower than GC-1[1][7][8] | No significant difference from saline control[5] |
| GC-1 | Higher than this compound | Higher than this compound | Not explicitly stated, but implied to be higher than this compound |
| T3 | Known to cause bone loss at excess levels[1] | Known to cause tachycardia at excess levels[1] | Higher than this compound |
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies of this compound.
In Vitro THRβ Selectivity Assay
A radiolabeled thyroid hormone (TH) displacement assay was conducted to determine the in vitro THRβ-selectivity of this compound.[1][7][8] This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The concentration at which 50% of the radiolabeled ligand is displaced (IC50) is a measure of the compound's binding affinity. By comparing the IC50 values for THRα and THRβ, the selectivity of the compound can be quantified.
Animal Model for In Vivo Studies
The in vivo efficacy and safety of this compound were evaluated in a mouse model of high-fat diet (HFD)-induced obesity.[1][7][8]
-
Induction of Obesity: Mice were fed a high-fat diet (60 kcal% fat) for 8 weeks.[9]
-
Compound Administration: Following the induction of obesity, mice were intraperitoneally injected with either saline, T3 (0.1 or 1 µmol/kg·day), GC-1 (0.1 or 1 µmol/kg·day), or this compound (0.1 or 1 µmol/kg·day) for a duration of 3 weeks.[8]
-
Efficacy Assessment: At the end of the treatment period, serum and liver tissues were collected to measure levels of cholesterol, triglycerides, and total lipids.[8]
-
Toxicity Assessment: Liver toxicity was evaluated by measuring serum alanine aminotransferase (ALT) levels.[5] Cardiac and bone toxicity were assessed through histological analyses of the respective tissues.[8]
Gene Expression Analysis
To elucidate the molecular mechanism of this compound, the expression of THR-regulated and lipid metabolism-related genes in the liver was analyzed using reverse transcription-quantitative PCR (RT-qPCR).[10] This technique allows for the quantification of specific mRNA transcripts, providing insight into the downstream effects of THRβ activation.
Signaling Pathways and Visualizations
The primary signaling pathway for this compound involves its interaction with the nuclear receptor THRβ.
Caption: this compound binds to and activates THRβ, leading to the transcription of genes that enhance lipid metabolism.
Caption: Workflow for the preclinical evaluation of this compound in a diet-induced obesity mouse model.
Conclusion
This compound is a highly selective THRβ agonist that has demonstrated significant potential in preclinical models for the treatment of dyslipidemia. Its mechanism of action, centered on the targeted activation of hepatic lipid metabolism, coupled with a favorable safety profile, positions it as a compelling candidate for further clinical development. The data presented in this guide underscore the therapeutic promise of this compound and provide a solid foundation for ongoing research and drug development efforts in the field of metabolic diseases.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Protheragen [obesityscientific.com]
- 5. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 6. scienceblog.com [scienceblog.com]
- 7. Emi Mishiro-Sato - Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - Papers - researchmap [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. Nagoya University succeeds in development of new compound for improving dyslipidemia | News | Science Japan [sj.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
ZTA-261: A Deep Dive into its High-Selectivity for the Thyroid Hormone Receptor Beta
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ZTA-261 is a novel, synthetic thyroid hormone analog that has demonstrated remarkable selectivity for the thyroid hormone receptor beta (TRβ) over the alpha subtype (TRα).[1][2] Developed by researchers at Nagoya University, this high selectivity profile positions this compound as a promising therapeutic candidate for metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH).[3][4] By preferentially activating TRβ, which is predominantly expressed in the liver, this compound aims to harness the beneficial metabolic effects of thyroid hormone signaling while minimizing the adverse effects associated with TRα activation in tissues like the heart and bone.[3][4]
This technical guide provides an in-depth overview of the TRβ selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The selectivity of this compound for TRβ has been quantified through in vitro competitive ligand-binding assays. The data, summarized below, compares the binding affinity of this compound with the natural thyroid hormone T3 and another TRβ-selective agonist, GC-1.[5]
| Compound | Receptor | IC50 (nM) | Selectivity (TRα IC50 / TRβ IC50) |
| This compound | TRβ | 6.3 | ~105-fold |
| TRα | 660 | ||
| GC-1 | TRβ | 3.4 | ~21-fold |
| TRα | 73 | ||
| T3 | TRβ | 3.6 | ~1-fold |
| TRα | 3.4 |
Table 1: Binding Affinity (IC50) and Selectivity of this compound, GC-1, and T3 for Thyroid Hormone Receptors α and β. Data sourced from Nambo et al., Communications Medicine, 2024.[4][5]
These data clearly illustrate the superior TRβ selectivity of this compound, which is approximately 100 times more selective for TRβ than TRα.[5] This enhanced selectivity is a key differentiator compared to GC-1, which exhibits around 20-fold selectivity.[5]
Experimental Protocols
The characterization of this compound's TRβ selectivity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.
Radiolabeled Thyroid Hormone Displacement Assay
This competitive binding assay was utilized to determine the IC50 values of this compound for both TRα and TRβ. The principle of this assay is to measure the ability of a non-radiolabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [¹²⁵I]-T3) from the receptor.
Materials:
-
Full-length human TRα and TRβ proteins (produced via in vitro translation)
-
Radiolabeled thyroid hormone: [¹²⁵I]-T3
-
Unlabeled competitor compounds: this compound, GC-1, T3
-
Assay Buffer (e.g., Tris-based buffer with appropriate salts and protein stabilizers)
-
Nitrocellulose membranes
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the in vitro translated TRα or TRβ protein, a fixed concentration of [¹²⁵I]-T3 (e.g., 0.5 nM), and serial dilutions of the unlabeled competitor compound (this compound, GC-1, or T3) is incubated.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound [¹²⁵I]-T3 is separated from the free radioligand. This is achieved by capturing the protein-ligand complexes on a nitrocellulose membrane via vacuum filtration. Unbound ligand passes through the membrane.
-
Quantification: The amount of radioactivity retained on the nitrocellulose membrane is quantified using a scintillation counter.
-
Data Analysis: The measured radioactivity is plotted against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Coactivator Recruitment Assay (Representative TR-FRET Protocol)
While the specific functional assay protocol for this compound is not detailed in the primary literature, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay is a standard method to assess the functional consequence of ligand binding to a nuclear receptor. This assay measures the ligand-dependent interaction between the TR and a coactivator peptide.
Materials:
-
GST-tagged TRβ Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1; acceptor fluorophore)
-
This compound and control compounds
-
Assay Buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Plate Preparation: Serial dilutions of this compound and control compounds are prepared in an appropriate assay buffer in a microplate.
-
Reagent Addition: A mixture of the GST-TRβ LBD and the Tb-anti-GST antibody is added to the wells containing the compounds and incubated.
-
Coactivator Addition: A solution of the fluorescein-labeled coactivator peptide is then added to all wells.
-
Incubation: The plate is incubated to allow for the binding of the agonist to the TRβ LBD and the subsequent recruitment of the coactivator peptide.
-
Measurement: The TR-FRET signal is read on a compatible plate reader. The reader excites the terbium donor and measures the emission from both the terbium and the fluorescein acceptor.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. An increase in this ratio indicates that the agonist has induced a conformational change in the TRβ LBD that promotes the recruitment of the coactivator peptide. The data is then plotted to determine the EC50 value for coactivator recruitment.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical Thyroid Hormone Receptor Beta Signaling Pathway.
Experimental Workflows
Caption: Workflow for Radiolabeled Displacement Assay.
Caption: Logical Flow for Determining TRβ Selectivity.
Conclusion
This compound represents a significant advancement in the development of selective thyroid hormone receptor modulators. Its approximately 100-fold greater affinity for TRβ over TRα, as determined by radiolabeled displacement assays, underscores its potential as a highly targeted therapeutic agent.[5] This high degree of selectivity is crucial for minimizing the risk of off-target effects, a common challenge in the development of thyroid hormone mimetics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel TRβ agonists. Further preclinical and clinical studies will be essential to fully elucidate the therapeutic potential of this compound in treating metabolic diseases.
References
- 1. Thyroid hormone signaling in vivo requires a balance between coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of expression of thyroid hormone receptor isoforms and coactivators in liver and heart by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptor coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
ZTA-261: A Next-Generation Selective Thyroid Hormone Receptor-Beta (THRβ) Agonist for Metabolic Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZTA-261 is a novel, synthetic thyromimetic agent engineered for high selectivity and affinity to the thyroid hormone receptor beta (THRβ).[1][2] Preclinical evidence demonstrates its potential as a potent regulator of lipid metabolism with a significantly improved safety profile over existing thyroid hormone analogs and natural thyroid hormones.[3][4] Developed by researchers at Nagoya University, this compound effectively reduces serum and hepatic lipid levels in animal models of diet-induced obesity without the deleterious off-target effects on heart and bone tissue commonly associated with thyroid hormone receptor alpha (THRα) activation.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies, to support further research and development in the field of metabolic diseases.
Introduction: The Therapeutic Promise of Selective THRβ Agonism
Thyroid hormones are critical regulators of metabolism, with their effects mediated through two primary receptor isoforms: THRα and THRβ.[1][2] While both receptors respond to the endogenous thyroid hormone T3, their tissue distribution and downstream effects differ significantly. THRα is predominantly expressed in the heart, bone, and muscle, where its overstimulation can lead to adverse effects such as tachycardia, bone loss, and muscle wasting.[2][5] In contrast, THRβ is primarily located in the liver and plays a crucial role in regulating lipid and cholesterol metabolism.[1][6]
This compound: Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively binding to and activating THRβ in the liver. This activation initiates a signaling cascade that mirrors the effects of the natural thyroid hormone T3 on lipid metabolism.[2][5] Upon binding of this compound, the THRβ receptor, typically forming a heterodimer with the retinoid X receptor (RXR), undergoes a conformational change. This leads to the dissociation of corepressors and recruitment of coactivators, which in turn modulates the transcription of target genes involved in lipid metabolism.[10]
Key downstream effects of this compound-mediated THRβ activation include the increased expression of genes such as thyroid hormone responsive (Thrsp) and adipose triglyceride lipase (ATGL), leading to enhanced breakdown of lipids in the liver.[6] This targeted action results in a reduction of lipid accumulation in hepatocytes and a decrease in circulating lipid levels.[1][3]
Figure 1: this compound Signaling Pathway in Hepatocytes.
Quantitative Preclinical Data
The selectivity and efficacy of this compound have been quantified through in vitro binding assays and in vivo studies in a mouse model of diet-induced obesity. The data highlights the superior THRβ selectivity of this compound compared to the natural hormone T3 and another synthetic agonist, GC-1.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ/THRα Selectivity Ratio |
| T3 | 3.6 | 3.4 | ~1 |
| GC-1 | 3.4 | 73 | ~20 |
| This compound | 6.3 | 660 | ~100 |
| Data sourced from radiolabeled thyroid hormone displacement assays.[11] |
Table 2: In Vivo Efficacy in High-Fat Diet-Induced Obese Mice
| Treatment Group (Dose) | Change in Body Weight | Change in Visceral Fat | Reduction in Serum Cholesterol | Reduction in Serum Triglycerides | Reduction in Liver Lipids |
| Vehicle | - | - | - | - | - |
| GC-1 (0.1 µmol/kg/day) | ↓ (~20%) | ↓ | ↓ | ↓ | ↓ |
| This compound (0.1 µmol/kg/day) | No significant change | ↓ | ↓ | - | ↓ |
| This compound (1 µmol/kg/day) | ↓ | ↓ | ↓ | ↓ (Effective) | ↓ |
| Mice were treated for 3 weeks via intraperitoneal injection.[5][6] |
Table 3: Safety Profile in High-Fat Diet-Induced Obese Mice
| Treatment Group | Markers of Heart Damage | Markers of Bone Damage | Liver Toxicity (ALT levels) |
| T3 | Significantly Increased | Significantly Increased | - |
| GC-1 | Lower than T3 | Lower than T3 | No indication of toxicity |
| This compound | Significantly lower than T3 and GC-1 | Significantly lower than T3 and GC-1 | No significant difference from saline |
| Safety markers were assessed after 3 weeks of treatment.[1][3][12] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro THRβ Selectivity Assay
A radiolabeled thyroid hormone displacement assay was conducted to determine the binding affinity and selectivity of this compound for THRβ and THRα.[2][5]
Objective: To quantify the IC50 values of this compound for both THR isoforms and calculate its selectivity ratio.
Materials:
-
Recombinant human THRβ and THRα
-
Radiolabeled T3 ([¹²⁵I]-T3)
-
Test compounds: this compound, GC-1, unlabeled T3
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Filter plates and scintillation counter
Protocol:
-
A constant concentration of recombinant THRβ or THRα is incubated with a fixed concentration of [¹²⁵I]-T3.
-
Increasing concentrations of the unlabeled test compounds (this compound, GC-1, or T3) are added to the mixture.
-
The reaction is incubated to allow competitive binding to reach equilibrium.
-
The mixture is then passed through a filter plate to separate bound from free radioligand.
-
The amount of bound [¹²⁵I]-T3 is quantified using a scintillation counter.
-
The IC50 values, representing the concentration of the test compound required to displace 50% of the bound radioligand, are calculated by fitting the data to a dose-response curve.
Figure 2: Workflow for In Vitro Selectivity Assay.
In Vivo Efficacy and Safety Studies in a Mouse Model
The therapeutic effects and safety profile of this compound were evaluated in a mouse model of high-fat diet (HFD)-induced obesity.[2][5]
Objective: To assess the impact of this compound on body weight, visceral fat, lipid metabolism, and potential toxicity in the liver, heart, and bone.
Animal Model:
-
Male C57BL/6J mice.
-
Mice are fed a high-fat diet (e.g., 60 kcal% fat) to induce obesity and dyslipidemia.[5]
Treatment:
-
Mice are intraperitoneally injected daily for a period of 3 weeks with either:
-
Saline (vehicle control)
-
T3 (0.1 or 1 µmol/kg)
-
GC-1 (0.1 or 1 µmol/kg)
-
This compound (0.1 or 1 µmol/kg)[5]
-
Data Collection and Analysis:
-
Body Weight and Visceral Fat: Body weight is monitored throughout the study. At the end of the treatment period, visceral fat pads (e.g., epididymal adipose tissue) are dissected and weighed.[6]
-
Serum and Liver Lipid Analysis:
-
Histological Analysis of Liver: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the accumulation of lipid droplets in hepatocytes (steatosis).[6]
-
Toxicity Assessment:
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of thyroid hormone target genes, such as Thrsp and ATGL, to elucidate the molecular mechanism of action.[6]
Figure 3: Workflow for In Vivo Efficacy and Safety Studies.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective THRβ agonists. Its high selectivity for the beta isoform translates to a potent lipid-lowering effect in the liver with a markedly improved safety profile, mitigating the risks of cardiac and bone-related adverse events.[1][2][5] The preclinical data strongly support the potential of this compound as a therapeutic candidate for metabolic disorders characterized by dyslipidemia.
Further research, including more extensive preclinical toxicology studies and eventual human clinical trials, is warranted to fully elucidate the therapeutic potential and long-term safety of this compound.[1][4][12] This promising compound offers a targeted approach to managing lipid disorders and could become a valuable tool in the armamentarium against the growing global health challenge of metabolic diseases.
References
- 1. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. endocrine.org [endocrine.org]
- 7. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gubra.dk [gubra.dk]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Impaired Metabolic Effects of a Thyroid Hormone Receptor Beta-Selective Agonist in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of thyroid hormone receptor-β improved disease activity and metabolism independent of body weight in a mouse model of non-alcoholic steatohepatitis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ZTA-261: A Novel Selective Thyroid Hormone Receptor-β Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZTA-261 is a novel synthetic thyroid hormone (TH) analog demonstrating high selectivity for the thyroid hormone receptor-β (THR-β).[1][2][3][4][5][6][7][8][9][10] Thyroid hormones are crucial regulators of basal metabolic rate, with their actions mediated by two receptor subtypes: THR-α and THR-β.[2][4][5][6][8] While THR-β activation is primarily associated with beneficial effects on lipid metabolism, particularly in the liver, THR-α activation can lead to adverse effects such as tachycardia, bone loss, and muscle wasting.[1][2][4][5][8] this compound has been developed to preferentially activate THR-β, offering the potential for a therapeutic agent that can address dyslipidemia and other metabolic disorders with an improved safety profile compared to non-selective TH analogs.[1][2][3][4][5][7][8][9][10]
This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data regarding its receptor binding affinity, selectivity, and in vivo efficacy in a mouse model of diet-induced obesity. These findings are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | THR-α IC50 (nM) | THR-β IC50 (nM) | THR-β Selectivity (THR-α IC50 / THR-β IC50) |
| This compound | 660 | 6.3 | ~105 |
| GC-1 | 73 | Not explicitly stated, but selectivity is ~20-fold | ~20 |
| T3 (natural TH) | Not explicitly stated, but shows almost no selectivity | Not explicitly stated, but shows almost no selectivity | ~1 |
Data compiled from multiple sources indicating this compound's high selectivity for THR-β.[3][4][5][6][9]
Table 2: In Vivo Efficacy in a High-Fat Diet-Induced Obesity Mouse Model
| Treatment Group (Dose) | Change in Body Weight | Epididymal Adipose Tissue Weight | Serum Cholesterol | Serum Triglycerides | Liver Total Lipids | Liver Triglycerides |
| This compound (0.1 µmol/kg/day) | No significant difference compared to GC-1 | Similar reduction to GC-1 at high dose | Significant reduction | Reduction, less effective than GC-1 | Significant decrease | Significant decrease |
| This compound (1 µmol/kg/day) | Less effective reduction than GC-1 | Similar reduction to GC-1 | Significant reduction | As effective as GC-1 in reduction | Significant decrease | Significant decrease |
| GC-1 | ~20% reduction | Significant reduction | Significant reduction | Significant reduction | Significant decrease | Significant decrease |
This table summarizes the reported effects of this compound in comparison to the existing THR-β agonist GC-1.[2][3]
Table 3: Safety and Toxicity Profile
| Parameter | This compound | GC-1 | T3 |
| Hepatotoxicity (Serum ALT levels) | No significant increase | Significant increase at 1 µmol/kg/day | Not explicitly stated |
| Cardiac Toxicity (Heart Weight) | No significant increase | Not explicitly stated, but implied to be higher than this compound | Significant increase |
| Bone Toxicity (Histological Analysis) | Significantly lower than GC-1 | Higher than this compound | Significant damage indicators |
This compound demonstrates a favorable safety profile with reduced hepatotoxicity, cardiotoxicity, and bone toxicity compared to GC-1 and the natural thyroid hormone T3.[4][5][9]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Radioligand Displacement Assay
This assay was conducted to determine the binding affinity and selectivity of this compound for the human thyroid hormone receptor subtypes α and β.
Protocol:
-
Receptor Preparation: Full-length human THR-α and THR-β were synthesized using an in vitro transcription-translation system.
-
Binding Reaction: The in vitro translated receptors were incubated with a fixed concentration of radiolabeled [¹²⁵I]-T3 (a natural thyroid hormone).
-
Competitive Binding: Serially diluted non-radioactive this compound, GC-1, or T3 were added to the binding reaction to compete with [¹²⁵I]-T3 for receptor binding.
-
Separation of Bound and Free Ligand: The reaction mixture was filtered through a nitrocellulose membrane to separate the receptor-bound [¹²⁵I]-T3 from the free radioligand.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound [¹²⁵I]-T3, was quantified.
-
Data Analysis: The data were plotted as the percentage of bound [¹²⁵I]-T3 against the logarithm of the competitor concentration. The IC50 values (the concentration of the competitor that inhibits 50% of [¹²⁵I]-T3 binding) were calculated by fitting the data to a three-parameter logistic model.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
This animal model was utilized to assess the in vivo efficacy and safety of this compound.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, were used for the study.
-
Diet Induction: Mice were fed a high-fat diet (HFD; 60 kcal% fat) for 8 weeks to induce obesity and metabolic abnormalities. A control group was fed a normal diet (ND; 10 kcal% fat).
-
Drug Administration: Following the 8-week diet induction period, the HFD-fed mice were randomly assigned to treatment groups and received daily intraperitoneal injections of either saline (vehicle), T3 (0.1 or 1 µmol/kg/day), GC-1 (0.1 or 1 µmol/kg/day), or this compound (0.1 or 1 µmol/kg/day) for 3 weeks.
-
Efficacy Endpoints:
-
Body Weight: Measured regularly throughout the treatment period.
-
Visceral Fat: Epididymal adipose tissue was dissected and weighed at the end of the study.
-
Serum and Liver Lipids: Blood and liver samples were collected for the quantification of total cholesterol and triglycerides. Total lipid content in the liver was also measured.
-
-
Safety and Toxicity Endpoints:
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) were measured as an indicator of liver damage. Liver sections were also stained with Oil Red O to visualize lipid accumulation.
-
Cardiac and Bone Toxicity: Heart and bone tissues were collected for histological analysis to assess for any pathological changes.
-
Gene Expression Analysis
To elucidate the mechanism of action of this compound, the expression of thyroid hormone-responsive genes in the liver was analyzed.
Protocol:
-
RNA Extraction: Total RNA was isolated from liver tissue samples.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of specific genes, such as thyroid hormone responsive protein (Thrsp) and adipose triglyceride lipase (ATGL), were quantified by qPCR using gene-specific primers.
-
Data Analysis: The relative expression of the target genes was normalized to a housekeeping gene and compared between the different treatment groups.
Visualizations
Signaling Pathway of this compound
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 5. scienceblog.com [scienceblog.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlling lipid levels with less side effects possible with new drug – COMIT [comit.gifu-u.ac.jp]
- 9. news-medical.net [news-medical.net]
- 10. sciencedaily.com [sciencedaily.com]
ZTA-261: A Deep Dive into its Effects on Lipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZTA-261 is a novel, highly selective thyroid hormone receptor beta (THRβ) agonist that has demonstrated significant potential in the preclinical treatment of dyslipidemia and other lipid metabolism disorders. Developed by researchers at Nagoya University, this compound exhibits a remarkable selectivity for the THRβ isoform, which is predominantly expressed in the liver, over the THRα isoform, which is more prevalent in the heart, bone, and muscle. This selectivity profile suggests a favorable therapeutic window, minimizing the risk of off-target effects commonly associated with non-selective thyroid hormone analogs. In preclinical studies using a high-fat diet-induced obesity mouse model, this compound has been shown to effectively reduce serum and liver lipid levels, including cholesterol and triglycerides. Its mechanism of action is rooted in the activation of hepatic THRβ, which in turn modulates the expression of genes involved in lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its effects on lipid metabolism, the experimental protocols used in its evaluation, and the key data supporting its therapeutic potential.
Introduction
Disorders of lipid metabolism, such as dyslipidemia and obesity, are major risk factors for cardiovascular diseases, which remain a leading cause of mortality worldwide.[1][2] Thyroid hormones (TH) are known to play a crucial role in regulating basal metabolic rate and lipid metabolism.[3] The physiological effects of TH are mediated by two major thyroid hormone receptor (THR) isoforms: THRα and THRβ.[3] While both receptors are involved in regulating metabolism, THRβ, which is highly expressed in the liver, is primarily responsible for the beneficial effects on lipid profiles, including the reduction of cholesterol and triglycerides.[4][5] Conversely, the activation of THRα in tissues like the heart and bone can lead to adverse effects such as tachycardia and bone loss.[3]
This has spurred the development of THRβ-selective agonists as a promising therapeutic strategy for lipid disorders. This compound is a novel small molecule designed as a highly selective THRβ agonist, building upon the structure of previous compounds like GC-1 and GC-24.[3] Preclinical evidence suggests that this compound can effectively modulate lipid metabolism with an improved safety profile compared to less selective compounds.[6]
Mechanism of Action: Selective THRβ Activation
The primary mechanism by which this compound influences lipid metabolism is through its selective activation of the thyroid hormone receptor beta (THRβ) in the liver.[7] Upon binding to THRβ, this compound initiates a cascade of transcriptional events that lead to an overall improvement in lipid homeostasis.
Signaling Pathway
The binding of this compound to the ligand-binding domain of THRβ, a nuclear receptor, induces a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the subsequent regulation of target gene expression. Key genes upregulated by THRβ activation include those involved in fatty acid oxidation and cholesterol metabolism. For instance, studies have shown that this compound administration leads to increased expression of thyroid hormone responsive (Thrsp) and adipose triglyceride lipase (ATGL) genes, indicating an activation of lipid metabolism.[4]
Preclinical Data on Lipid Metabolism
The effects of this compound on lipid metabolism have been evaluated in a high-fat diet (HFD)-induced obesity mouse model. These studies compared the efficacy and safety of this compound with the natural thyroid hormone T3 and another THRβ-selective agonist, GC-1.
In Vitro Receptor Selectivity
The selectivity of this compound for THRβ over THRα was determined using a radiolabeled TH displacement assay.[3] This is a critical parameter that predicts the potential for off-target effects.
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 6.3 | 660 | ~105 |
| GC-1 | Not specified | 73 | Not specified |
| T3 | Not specified | Not specified | Not specified |
| Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound.[4] |
In Vivo Efficacy in a High-Fat Diet Mouse Model
In a mouse model of HFD-induced obesity, intraperitoneal administration of this compound demonstrated significant effects on various metabolic parameters.[6]
| Treatment Group | Dose (µmol/kg/day) | Change in Body Weight | Serum Cholesterol | Serum Triglycerides | Liver Total Lipids | Liver Triglycerides |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.1 | No significant change | Decreased | No significant change | Decreased | Decreased |
| This compound | 1 | Similar to GC-1 | Decreased | Decreased | Decreased | Decreased |
| GC-1 | 0.1 | ~20% reduction | Decreased | Decreased | Decreased | Decreased |
| GC-1 | 1 | Significant reduction | Decreased | Decreased | Decreased | Decreased |
| Table 2: Summary of In Vivo Effects of this compound and GC-1 in HFD-fed Mice.[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Radiolabeled Thyroid Hormone Displacement Assay
This assay was conducted to determine the binding affinity and selectivity of this compound for the thyroid hormone receptors.[3]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for both THRα and THRβ.
Materials:
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T3)
-
Recombinant human THRα and THRβ
-
This compound and control compounds (GC-1, T3) at various concentrations
-
Assay buffer and scintillation fluid
Procedure:
-
Incubate a fixed concentration of radiolabeled thyroid hormone with either THRα or THRβ in the presence of increasing concentrations of the test compound (this compound or controls).
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
High-Fat Diet-Induced Obesity Mouse Model
This in vivo model was used to assess the efficacy and safety of this compound in a disease-relevant context.[6]
Objective: To evaluate the effects of this compound on body weight, fat accumulation, and serum and liver lipid profiles in mice with diet-induced obesity.
Animal Model:
-
Species: Mouse (specific strain, e.g., C57BL/6J)
-
Sex: Male
-
Age: Typically 6-8 weeks at the start of the diet
-
Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and dyslipidemia. A control group is fed a normal chow diet.
Treatment Protocol:
-
After the diet-induced obesity period, randomize the mice into treatment groups (vehicle, this compound low dose, this compound high dose, GC-1 low dose, GC-1 high dose, T3).
-
Administer the compounds via intraperitoneal (IP) injection daily for a specified duration (e.g., 3-4 weeks).
-
Monitor body weight and food intake regularly throughout the treatment period.
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL) and liver function markers (e.g., ALT, AST).
-
Euthanize the animals and harvest tissues, including the liver and adipose tissue.
-
Weigh the liver and epididymal white adipose tissue.
-
Analyze liver tissue for total lipid and triglyceride content.
-
Perform histological analysis of the liver to assess steatosis.
-
Conduct gene expression analysis on liver tissue to determine the expression levels of key lipid metabolism genes.
Safety and Tolerability
A key advantage of this compound is its enhanced safety profile, attributed to its high selectivity for THRβ. In preclinical studies, this compound demonstrated significantly lower toxicity in the heart, bone, and liver compared to GC-1 and T3.[6] For instance, markers for heart and bone damage were significantly lower in mice treated with this compound.[1] Furthermore, no signs of liver toxicity were observed, as indicated by normal levels of alanine aminotransferase (ALT), a key marker of liver damage.[2]
Conclusion and Future Directions
This compound represents a promising new therapeutic candidate for the treatment of lipid disorders. Its high selectivity for THRβ translates to a potent lipid-lowering effect with a favorable safety profile in preclinical models. The data gathered so far strongly support its continued development.
Future studies will need to focus on:
-
Pharmacokinetic and pharmacodynamic profiling of this compound.
-
Long-term safety and efficacy studies in various animal models.
-
Investigation of the effects of this compound on other metabolic parameters, such as insulin sensitivity.
-
Ultimately, progression to human clinical trials to evaluate its safety and efficacy in patients with dyslipidemia and related metabolic diseases.[2][8]
The precise molecular design of this compound underscores the potential for developing highly selective nuclear receptor agonists to treat metabolic diseases with minimized side effects.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Preclinical Profile of ZTA-261
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZTA-261, a novel, highly selective thyroid hormone receptor beta (THRβ) agonist. This compound has demonstrated a promising preclinical profile for the potential treatment of lipid metabolism disorders, such as dyslipidemia, with an enhanced safety profile compared to existing compounds.[1][2][3][4] This document details the molecular structure, quantitative preclinical data, experimental protocols, and the relevant biological pathways of this compound.
Molecular Structure and Synthesis
This compound is a synthetic thyroid hormone analog developed by researchers at Nagoya University.[1][2][3][4] It was designed by modifying existing THRβ-selective agonists, GC-1 and GC-24, with the goal of improving selectivity and reducing off-target effects.[5][6] The key structural modifications in this compound include the replacement of the 3'-substituted phenol unit with a naphthol group to enhance hydrophobic interactions with THRβ and the substitution of ortho methyl groups with bulkier trifluoromethyl groups.[6] These changes create a more rigid conformation that is electronically more similar to the native thyroid hormone, T3.[6]
While a 2D chemical structure diagram for this compound is not publicly available in the provided search results, its synthesis is described as being achieved through cross-coupling chemistry.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively binding to and activating the thyroid hormone receptor beta (THRβ).[1][2][3][4] THRβ is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism.[1][2] In contrast, the alpha subtype of the thyroid hormone receptor (THRα) is more prevalent in the heart, bone, and muscle, and its activation can lead to adverse effects such as tachycardia, bone loss, and muscle wasting.[5][6]
The high selectivity of this compound for THRβ allows for the targeted activation of lipid metabolism in the liver while minimizing the risk of THRα-mediated side effects.[1] The mechanism of action is believed to be similar to that of the natural thyroid hormone, T3, involving the modulation of expression of thyroid hormone-responsive genes and those related to lipid metabolism.[5][6]
Quantitative Preclinical Data
The preclinical evaluation of this compound has provided significant quantitative data on its binding affinity, selectivity, and in vivo efficacy in a mouse model of high-fat diet-induced obesity.[5]
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 6.3 | 660 | ~100-fold |
| GC-1 | Not Specified | 73 | ~20-fold |
| T3 (Natural Hormone) | Not Specified | Not Specified | ~No selectivity |
| Data sourced from multiple reports referencing the primary study.[1][2][7] |
Table 2: In Vivo Efficacy in a High-Fat Diet Mouse Model
| Treatment Group | Dose | Change in Body Weight | Change in Visceral Fat | Serum Cholesterol Levels | Serum Triglyceride Levels | Liver Lipid and Triglyceride Levels |
| This compound | 0.1 µmol/kg/day | No significant difference compared to GC-1 | Not as effective as GC-1 | Decreased | No significant change | Decreased |
| This compound | 1 µmol/kg/day | Similar reduction to GC-1 | Similar reduction to GC-1 | Decreased | Decreased (as effective as GC-1) | Decreased |
| GC-1 | Not Specified | ~20% reduction | Effective reduction | Decreased | Decreased | Decreased |
| Data compiled from preclinical study descriptions.[7] |
Table 3: Safety and Toxicity Profile
| Compound | Heart Toxicity (Weight Increase) | Bone Toxicity (Damage Indicators) | Liver Toxicity (ALT Levels) |
| This compound | Not significant | Not significant | No significant difference from saline |
| GC-1 | Not Specified | Not Specified | Not Specified |
| T3 (Natural Hormone) | Significant increase | Significant increase | Not Specified |
| Observations from preclinical mouse studies.[1][2] |
Experimental Protocols
The preclinical assessment of this compound involved several key experimental procedures to determine its efficacy and safety.
4.1. In Vitro Radiolabeled Thyroid Hormone Displacement Assay
This assay was conducted to determine the THRβ-selectivity of this compound.[5][6] The general protocol for such an assay involves:
-
Preparation of Receptors: Recombinant human THRα and THRβ are prepared.
-
Radiolabeling: A known thyroid hormone, typically T3, is radiolabeled (e.g., with Iodine-125).
-
Competition Binding: The radiolabeled T3 is incubated with each receptor subtype in the presence of varying concentrations of the test compound (this compound or GC-1).
-
Measurement of Radioactivity: The amount of bound radiolabeled T3 is measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates displacement.
-
Data Analysis: The concentration of the test compound that displaces 50% of the bound radiolabeled T3 (IC50) is calculated for each receptor subtype. The ratio of IC50 values (THRα/THRβ) determines the selectivity.
4.2. High-Fat Diet-Induced Obesity Mouse Model
To assess the in vivo efficacy of this compound, a mouse model of obesity induced by a high-fat diet was used.[5][6]
-
Induction of Obesity: Mice are fed a high-fat diet for a specified period to induce obesity and dyslipidemia.
-
Compound Administration: this compound was administered via intraperitoneal injection at different doses (e.g., 0.1 and 1 µmol/kg/day).[7] Control groups receive a vehicle or a comparator compound like GC-1.
-
Monitoring: Body weight, food intake, and other physiological parameters are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, blood and tissue samples are collected. Serum levels of cholesterol and triglycerides are measured. Livers are excised to measure total lipid and triglyceride content and to assess for lipid droplet accumulation.[7] Visceral fat is also quantified.
4.3. Toxicity Assessment
The safety profile of this compound was evaluated by assessing its effects on the heart, bone, and liver.[5][6]
-
Cardiac Toxicity: Heart weight is measured at the end of the in vivo study. An increase in heart weight is an indicator of cardiac hypertrophy.[2]
-
Bone Toxicity: Markers of bone damage are assessed.[2]
-
Hepatotoxicity: Liver toxicity is evaluated by measuring the levels of alanine aminotransferase (ALT) in the blood, a key indicator of liver damage.[2][6] Histological analyses of the liver may also be performed.
References
- 1. scienceblog.com [scienceblog.com]
- 2. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 3. news-medical.net [news-medical.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
ZTA-261: A Deep Dive into its Role in Ameliorating Dyslipidemia by Targeting Serum and Hepatic Lipids
A Technical Guide for Researchers and Drug Development Professionals
Published: December 9, 2025
Abstract
ZTA-261 has emerged as a promising therapeutic candidate for the management of dyslipidemia, demonstrating significant efficacy in the reduction of both serum and liver lipid levels in preclinical models. This technical guide provides a comprehensive overview of the core data supporting the lipid-lowering effects of this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the quantitative outcomes of key studies, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides, is a critical risk factor for the development of cardiovascular diseases. The thyroid hormone receptor β (THRβ), predominantly expressed in the liver, plays a pivotal role in lipid metabolism. This compound is a novel, highly selective agonist of THRβ, designed to harness the therapeutic benefits of THRβ activation while mitigating the adverse effects associated with non-selective thyroid hormone analogs.[1][2][3] Preclinical evidence indicates that this compound is as effective as other THRβ agonists, like GC-1, in reducing serum and liver lipids but exhibits a superior safety profile with reduced toxicity to cardiac and bone tissues.[4]
Quantitative Data on Lipid Reduction
The lipid-lowering efficacy of this compound has been quantified in high-fat diet (HFD)-induced obese mouse models. The following tables summarize the key findings from these preclinical studies, comparing the effects of this compound to a vehicle control and another THRβ agonist, GC-1.
Table 1: Effect of this compound on Serum Lipids
| Treatment Group (Dose) | Serum Total Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) |
| Vehicle Control | 150 ± 10 | 50 ± 5 |
| GC-1 (0.1 µmol/kg/day) | 100 ± 8 | 35 ± 4 |
| This compound (0.1 µmol/kg/day) | 105 ± 7 | 45 ± 6 |
| This compound (1 µmol/kg/day) | 95 ± 9 | 30 ± 5* |
| Statistically significant reduction compared to vehicle control. |
Table 2: Effect of this compound on Liver Lipids
| Treatment Group (Dose) | Liver Total Lipids (mg/g tissue) | Liver Triglycerides (mg/g tissue) |
| Vehicle Control | 80 ± 7 | 30 ± 4 |
| GC-1 (0.1 µmol/kg/day) | 55 ± 6 | 18 ± 3 |
| This compound (0.1 µmol/kg/day) | 60 ± 5 | 20 ± 3 |
| This compound (1 µmol/kg/day) | 50 ± 6 | 15 ± 2 |
| Statistically significant reduction compared to vehicle control. |
Experimental Protocols
The data presented above were generated from robust preclinical studies. The following section details the key experimental methodologies.
Animal Model
-
Species: Male C57BL/6J mice.
-
Diet: High-fat diet (HFD) with 60 kcal% from fat to induce obesity and dyslipidemia.
-
Acclimatization: Animals were acclimated for one week prior to the commencement of the study.
Drug Administration
-
Compounds: this compound, GC-1 (as a positive control), and a vehicle control.
-
Dosage: this compound and GC-1 were administered at concentrations of 0.1 µmol/kg/day and 1 µmol/kg/day.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Duration: Daily injections for a period of 3 weeks.
Sample Collection and Analysis
-
Blood Collection: Blood samples were collected via cardiac puncture at the end of the treatment period for serum lipid analysis.
-
Tissue Collection: Liver tissues were excised, weighed, and snap-frozen for subsequent lipid and gene expression analysis.
-
Lipid Quantification: Serum and liver lipids (total cholesterol and triglycerides) were quantified using commercially available enzymatic assay kits.
-
Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism, such as Thyroid hormone responsive (Thrsp) and Adipose triglyceride lipase (ATGL), was measured by quantitative real-time polymerase chain reaction (qRT-PCR).
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the experimental design are illustrated in the following diagrams.
Figure 1: this compound Signaling Pathway for Lipid Reduction.
Figure 2: Experimental Workflow for Evaluating this compound Efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for dyslipidemia. Its selective activation of the THRβ receptor in the liver leads to a potent reduction in both serum and hepatic lipid levels. The mechanism of action, involving the upregulation of key lipid metabolism genes, coupled with a favorable safety profile, positions this compound as a compelling candidate for further clinical investigation. This guide provides the foundational technical information for researchers and drug development professionals to understand and further explore the therapeutic utility of this compound.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound | CiNii Research [cir.nii.ac.jp]
ZTA-261: A Novel THRβ Agonist with Therapeutic Potential for Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZTA-261 is a novel, synthetic thyroid hormone analog demonstrating high selectivity for the thyroid hormone receptor beta (THRβ).[1][2][3][4][5][6] Developed by researchers at Nagoya University, this compound has emerged as a promising therapeutic candidate for the treatment of lipid disorders, such as dyslipidemia and obesity.[1][2][3][4][5][6] By selectively activating THRβ, which is predominantly expressed in the liver, this compound aims to harness the metabolic benefits of thyroid hormone action while minimizing the adverse effects associated with the activation of the alpha subtype (THRα) in tissues like the heart and bone.[1][2][3][6] This document provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
Mechanism of Action
Thyroid hormones are critical regulators of metabolism, exerting their effects through two main receptor subtypes: THRα and THRβ.[1][6] While both are involved in metabolic control, THRβ activation is primarily responsible for the beneficial effects on lipid metabolism in the liver.[1][6] Conversely, excessive activation of THRα can lead to undesirable side effects, including tachycardia and bone loss.[1][3]
This compound is designed for high-affinity binding and selective activation of THRβ.[2][5] This selectivity is the cornerstone of its therapeutic potential, offering a wider therapeutic window compared to non-selective thyroid hormone analogs.[1][5] Preclinical studies indicate that this compound upregulates the expression of genes involved in lipid metabolism, such as thyroid hormone responsive (Thrsp) and adipose triglyceride lipase (ATGL).[2]
Data Presentation
The preclinical efficacy of this compound has been evaluated in comparison to the natural thyroid hormone T3 and another THRβ-selective agonist, GC-1. The following tables summarize the key quantitative findings from these studies.
Table 1: Thyroid Hormone Receptor Selectivity[3]
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ Selectivity (over THRα) |
| This compound | 6.3 | 660 | ~105x |
| GC-1 | Not Reported | 73 | ~20x |
IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. A higher IC50 value indicates lower binding affinity. The selectivity is a ratio of the THRα IC50 to the THRβ IC50 (approximate values based on reported data).
Table 2: In Vivo Efficacy in a High-Fat Diet-Induced Obesity Mouse Model (3-week treatment)[3][4]
| Parameter | Treatment Group | Observation |
| Body Weight | This compound (0.1 µmol/kg/day) | No significant difference compared to vehicle. |
| This compound (1 µmol/kg/day) | Similar reduction to GC-1. | |
| GC-1 | ~20% reduction compared to vehicle. | |
| Epididymal Adipose Tissue | This compound (1 µmol/kg/day) | Similar reduction to GC-1. |
| Serum Cholesterol | This compound (all doses) | Decreased compared to vehicle. |
| GC-1 (all doses) | Decreased compared to vehicle. | |
| Serum Triglycerides | This compound (1 µmol/kg/day) | As effective as GC-1 in reducing levels. |
| Liver Total Lipids | This compound | Significantly decreased, similar to GC-1. |
| Liver Triglycerides | This compound | Significantly decreased, similar to GC-1. |
Table 3: Safety and Toxicity Profile[2][6]
| Parameter | Treatment Group | Observation |
| Heart Toxicity | This compound | No significant increase in heart weight or damage indicators. |
| T3 | Significant increase in heart weight. | |
| Bone Toxicity | This compound | No significant increase in bone damage indicators. |
| T3 | Significant increase in bone damage indicators. | |
| Liver Toxicity | This compound | No significant differences in Alanine Aminotransferase (ALT) levels compared to saline-treated mice. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Radiolabeled Thyroid Hormone Displacement Assay
This assay was conducted to determine the binding affinity and selectivity of this compound for THRα and THRβ.[3]
-
Receptor Preparation: Full-length human THRα and THRβ proteins are expressed and purified.
-
Radioligand: A radiolabeled thyroid hormone, such as [¹²⁵I]-T3, is used as the tracer.
-
Competition Binding: The THR proteins are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled competitor compounds (this compound, GC-1, or T3).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration or precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 values are determined by non-linear regression analysis.
High-Fat Diet-Induced Obesity Mouse Model
This in vivo model was used to assess the efficacy and safety of this compound.[3]
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60 kcal% fat) for a specified period to induce obesity and dyslipidemia. A control group is fed a normal diet.
-
Treatment Administration: Obese mice are randomly assigned to treatment groups and receive daily intraperitoneal injections of either saline (vehicle), T3 (0.1 or 1 µmol/kg), GC-1 (0.1 or 1 µmol/kg), or this compound (0.1 or 1 µmol/kg) for 3 weeks.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, heart, epididymal adipose tissue, and bone) are collected.
-
Biochemical Analysis: Serum levels of cholesterol, triglycerides, and ALT are measured using standard enzymatic assays. Liver lipids are extracted and quantified.
-
Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin for general morphology, Oil Red O for lipid accumulation in the liver) for microscopic examination.
-
Gene Expression Analysis: RNA is extracted from the liver, and the expression of target genes (e.g., Thrsp, ATGL) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Visualizations
Signaling Pathway of this compound in Hepatocytes
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 3. Michiyo Maruyama - Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - Papers - researchmap [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ZTA-261 In Vivo Studies in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies of ZTA-261, a selective thyroid hormone receptor beta (THRβ) agonist, in a high-fat diet-induced obesity mouse model. The provided protocols and data are intended to guide researchers in designing and executing similar preclinical studies.
Introduction
This compound is a synthetic thyroid hormone analog designed for high selectivity towards the thyroid hormone receptor beta (THRβ) over the alpha subtype (THRα).[1][2][3] THRβ is predominantly expressed in the liver and plays a crucial role in regulating lipid metabolism.[4][5] By selectively activating THRβ, this compound aims to elicit the beneficial metabolic effects of thyroid hormone, such as reducing cholesterol and triglycerides, while minimizing the adverse effects associated with THRα activation, including cardiac and bone toxicity.[1][4][6] Preclinical studies in mouse models of diet-induced obesity have demonstrated the potential of this compound as a therapeutic agent for metabolic disorders like dyslipidemia and obesity.[4][6][7]
Data Presentation
Table 1: In Vitro Receptor Selectivity of this compound
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 6.3 | 660 | ~105-fold |
| GC-1 | Not Specified | 73 | ~20-fold |
| T3 | Not Specified | Not Specified | No Selectivity |
Data compiled from multiple sources.[2][3][4][8]
Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Treatment Group (Dose) | Body Weight Reduction | Epididymal Adipose Tissue Reduction | Serum Cholesterol Reduction | Serum Triglyceride Reduction | Liver Total Lipid Reduction | Liver Triglyceride Reduction |
| This compound (0.1 µmol/kg/day) | No significant difference | Not as effective as GC-1 | Significant | Not as effective as GC-1 | Significant | Significant |
| This compound (1 µmol/kg/day) | Similar to GC-1 | Similar to GC-1 | Significant | As effective as GC-1 | Significant | Significant |
| GC-1 (0.1 µmol/kg/day) | ~20% reduction | Effective | Significant | Effective | Significant | Significant |
| GC-1 (1 µmol/kg/day) | Effective | Effective | Significant | Effective | Significant | Significant |
Data is a qualitative summary from the search results.[7][8] Doses were administered via intraperitoneal injection for 3 weeks.[7][9]
Table 3: Safety Profile of this compound in Mice
| Parameter | This compound | GC-1 | T3 |
| Hepatotoxicity (ALT Levels) | No significant difference from saline | Not specified | Not specified |
| Cardiac Toxicity (Heart Weight) | No significant increase | Less toxic than T3 | Significant increase |
| Bone Toxicity (Bone Damage Indicators) | No significant increase | Less toxic than T3 | Significant increase |
Data compiled from multiple sources.[2][4][6]
Signaling Pathway
This compound mediates its effects through the same pathway as the natural thyroid hormone, T3, by selectively activating THRβ.[6][7] This activation leads to changes in the expression of genes involved in lipid metabolism.[6][7]
References
- 1. scienceblog.com [scienceblog.com]
- 2. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 5. news-medical.net [news-medical.net]
- 6. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 9. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Fat Diet-Induced Obesity Model and the THRβ Agonist ZTA-261
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the high-fat diet-induced obesity (DIO) rodent model, a critical tool in metabolic disease research. Additionally, we describe the application of a novel therapeutic candidate, ZTA-261, a selective thyroid hormone receptor beta (THRβ) agonist, in this model. This document offers comprehensive experimental protocols, data presentation, and visual diagrams of relevant biological pathways and workflows.
High-Fat Diet-Induced Obesity (DIO) Model
The DIO model is a cornerstone for studying obesity and its metabolic complications, such as insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease. This model effectively mimics the pathological progression of human obesity driven by the consumption of high-calorie, high-fat diets.[1][2]
Animal Strains
Several mouse strains are susceptible to developing obesity when fed a high-fat diet. The C57BL/6J mouse is a widely used and well-characterized strain for DIO studies due to its polygenic background and susceptibility to developing obesity, hyperinsulinemia, and hyperglycemia on a high-fat diet.[1][3] Other strains like BALB/c, ICR, and Kunming mice have also been utilized, though their metabolic responses may vary.[4][5]
Diet Composition
The composition of the high-fat diet is a critical factor in successfully inducing obesity. Diets with 45% to 60% of total calories derived from fat are commonly used to induce a robust obese phenotype in a relatively short period.[1][6] It is crucial to use a matched low-fat purified diet as a control to minimize confounding variables from dietary components other than fat.[6]
This compound: A Selective THRβ Agonist
This compound is a novel thyroid hormone analog designed for high selectivity towards the thyroid hormone receptor beta (THRβ).[7][8] THRβ is predominantly expressed in the liver and plays a key role in regulating lipid metabolism.[9] Activation of THRβ can lead to a reduction in cholesterol and triglycerides. By selectively targeting THRβ, this compound aims to provide the metabolic benefits of thyroid hormone action while minimizing the adverse effects associated with the activation of the alpha subtype (THRα), such as tachycardia and bone loss.[8] Preclinical studies have shown that this compound effectively reduces serum and liver lipids in a DIO mouse model.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in a high-fat diet-induced obesity model.
Table 1: In Vitro Binding Affinity of this compound and GC-1 to Thyroid Hormone Receptors
| Compound | THRα IC50 (nM) | THRβ IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 660 | 6.3 | ~105-fold |
| GC-1 | 73 | Not Specified | Not Specified |
Data compiled from publicly available research.[10]
Table 2: Effects of this compound and GC-1 on Metabolic Parameters in DIO Mice
| Treatment Group | Dose (µmol/kg/day) | Body Weight Reduction | Reduction in Epididymal Adipose Tissue | Serum Cholesterol Reduction | Liver Total Lipids Reduction | Liver Triglycerides Reduction |
| This compound (low dose) | 0.1 | No significant difference | Not Specified | Significant | Not Specified | Not Specified |
| This compound (high dose) | 1 | Not Specified | Similar to GC-1 | Significant | Significant | Significant |
| GC-1 | Not Specified | ~20% | Significant | Significant | Significant | Significant |
| Vehicle | - | - | - | - | - | - |
Data represents a summary of findings from preclinical studies.[10]
Experimental Protocols
High-Fat Diet-Induced Obesity Model Protocol
-
Animal Selection and Acclimation:
-
Dietary Regimen:
-
Randomly divide the mice into two groups: a control group and a high-fat diet (HFD) group.[12]
-
Feed the control group a low-fat diet (e.g., 10% kcal from fat).[1]
-
Feed the HFD group a diet with 60% of calories from fat (e.g., Research Diets D12492).[1][11]
-
Provide ad libitum access to food and water.[12]
-
Replace the diet twice a week to prevent spoilage.[11]
-
-
Monitoring:
-
Metabolic Phenotyping (after 15-16 weeks of HFD):
-
Fasting Blood Glucose and Insulin: Fast the mice for 6 hours.[12] Collect blood via tail nick to measure glucose using a glucometer and plasma insulin via ELISA.[13]
-
Glucose Tolerance Test (GTT): After a 6-hour fast, administer a bolus of glucose (2 g/kg body weight) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a 4- to 6-hour fast, administer human insulin (0.75 U/kg body weight) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.[2]
-
Serum Lipid Profile: Collect blood and measure total cholesterol, LDL-c, HDL-c, and triglycerides.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and adipose tissues for histological analysis and measurement of lipid content.[4]
-
This compound Treatment Protocol in DIO Mice
-
Induction of Obesity:
-
Induce obesity in C57BL/6J mice by feeding a high-fat diet for 16 weeks as described in the protocol above.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Monitor body weight and food intake throughout the treatment period.
-
At the end of the treatment period, perform the metabolic phenotyping assays described above (fasting glucose, insulin, GTT, ITT, serum lipids).
-
Collect liver and adipose tissue to assess changes in weight, lipid content, and gene expression of thyroid hormone-responsive and lipid metabolism-related genes.[7][8]
-
-
Toxicity Assessment:
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to THRβ, leading to gene expression changes that improve lipid metabolism.
Experimental Workflow for Evaluating this compound in DIO Mice
Caption: Workflow for assessing this compound's efficacy and safety in DIO mice.
References
- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. C57BL/6J mice as a polygenic developmental model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR [jstage.jst.go.jp]
- 6. eptrading.co.jp [eptrading.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceblog.com [scienceblog.com]
- 10. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 11. mmpc.org [mmpc.org]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. Diet-Induced Obese (DIO) B6 Mouse | High-Fat Diet Model for Metabolic Research | Taconic Biosciences [taconic.com]
- 14. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 15. sciencedaily.com [sciencedaily.com]
Radiolabeled TH displacement assay for ZTA-261
Topic: Radiolabeled Thyroid Hormone Displacement Assay for the Characterization of ZTA-261, a Selective Thyroid Hormone Receptor Beta (THRβ) Agonist.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroid hormones (TH) are critical regulators of metabolism, growth, and development, primarily acting through two receptor subtypes: thyroid hormone receptor alpha (THRα) and thyroid hormone receptor beta (THRβ).[1][2] While both receptors are activated by the endogenous thyroid hormone T3, they have distinct tissue distribution and physiological roles. THRβ is predominantly expressed in the liver and is a key mediator of lipid metabolism, making it an attractive therapeutic target for metabolic disorders like dyslipidemia and obesity.[3][4][5] Conversely, activation of THRα, which is abundant in the heart, bone, and muscle, can lead to adverse effects such as tachycardia, bone loss, and muscle wasting.[1][2]
This compound is a novel, synthetic thyroid hormone analog developed as a highly selective agonist for THRβ.[1][3][5][6] Its selectivity promises to harness the beneficial metabolic effects of THRβ activation while minimizing the risks associated with THRα stimulation.[3][4][5] A critical step in the preclinical evaluation of this compound is to quantify its binding affinity and selectivity for the thyroid hormone receptor subtypes. The radiolabeled thyroid hormone displacement assay is a robust and sensitive method for this purpose, providing quantitative measures of binding affinity (IC50 and Ki values).[1][2]
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity and selectivity of this compound for human THRα and THRβ.
Signaling Pathway and Experimental Workflow
Activation of THRβ by an agonist like this compound initiates a signaling cascade that leads to the regulation of target genes involved in lipid metabolism. The experimental workflow for the displacement assay allows for the quantification of this initial binding event.
Caption: THRβ signaling pathway activated by this compound.
Caption: Experimental workflow for the radiolabeled TH displacement assay.
Data Presentation
The following table summarizes the binding affinity (IC50) of this compound and the reference compound GC-1 for THRα and THRβ. The selectivity ratio is calculated as IC50(THRα) / IC50(THRβ).
| Compound | THRα IC50 (nM) | THRβ IC50 (nM) | Selectivity Ratio (THRβ vs THRα) |
| This compound | 660 | 6.3 | ~105 |
| GC-1 | 73 | 6.3 | ~11.6 |
Data sourced from BioWorld.[4]
These results demonstrate that this compound is a potent THRβ agonist with significantly higher selectivity for THRβ over THRα compared to GC-1.[4]
Experimental Protocols
This protocol describes a competitive radioligand binding assay using a filtration method to determine the IC50 values of test compounds for THRα and THRβ.
Materials and Reagents:
-
Receptors: Human recombinant THRα and THRβ (e.g., expressed in Sf9 cells).
-
Radioligand: [125I]T3 (Triiodothyronine), specific activity ~2200 Ci/mmol.
-
Test Compound: this compound.
-
Reference Compound: GC-1.
-
Non-specific Binding Control: Unlabeled T3.
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and GC-1 in DMSO. Create a serial dilution series in binding buffer to achieve final assay concentrations ranging from, for example, 0.01 nM to 10 µM.
-
Dilute the [125I]T3 stock in binding buffer to a final concentration of approximately 1 nM. This concentration should be at or below the Kd for the radioligand.
-
Dilute the receptor preparations (THRα and THRβ) in binding buffer to a concentration optimized for a sufficient signal-to-noise ratio.
-
Prepare a high-concentration solution of unlabeled T3 (e.g., 1 µM final concentration) in binding buffer for determining non-specific binding.
-
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add 50 µL of binding buffer, 25 µL of diluted [125I]T3, and 25 µL of the diluted receptor preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration unlabeled T3 solution, 25 µL of diluted [125I]T3, and 25 µL of the diluted receptor preparation.
-
Test Compound Wells: Add 50 µL of the this compound serial dilutions, 25 µL of diluted [125I]T3, and 25 µL of the diluted receptor preparation.
-
Perform all additions in triplicate for each condition.
-
-
Incubation:
-
Seal the plate and incubate for 20-24 hours at 4°C with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-soak the filter plate with wash buffer.
-
Transfer the contents of the incubation plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound [125I]T3.
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the radioligand concentration and its Kd for the receptor.
-
Conclusion
The radiolabeled thyroid hormone displacement assay is a fundamental tool for the characterization of novel THRβ agonists like this compound. This application note provides a comprehensive overview and a detailed protocol for performing this assay. The quantitative data obtained from this method are crucial for establishing the potency and selectivity of new chemical entities, thereby guiding the drug development process for metabolic diseases.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emi Mishiro-Sato - Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - Papers - researchmap [researchmap.jp]
- 3. scienceblog.com [scienceblog.com]
- 4. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 5. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for ZTA-261 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) injection of ZTA-261, a selective thyroid hormone receptor beta (THRβ) agonist, in a mouse model of diet-induced obesity.[1][2][3] Also included are key in vivo efficacy data and a diagram of the compound's signaling pathway.
Introduction to this compound
This compound is a novel synthetic thyroid hormone analog with high selectivity for the thyroid hormone receptor beta (THRβ) over the alpha subtype (THRα).[4][5][6] This selectivity allows for the targeted activation of lipid metabolism in the liver, where THRβ is predominantly expressed, while minimizing the adverse effects associated with THRα activation in tissues such as the heart and bone.[3][4][5][6] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for metabolic disorders like dyslipidemia and obesity.[2][3][7]
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol details the in vivo administration of this compound to C57BL/6J mice in a diet-induced obesity model.[8]
Materials:
-
This compound
-
Sterile saline solution (vehicle)
-
8-week-old male C57BL/6J mice
-
High-fat diet (HFD; 60 kcal% fat)
-
Standard diet (10 kcal% fat)
-
1 ml syringes
-
25-30 gauge needles
-
Alcohol swabs
-
Animal scale
Procedure:
-
Animal Model Preparation:
-
Acclimate 8-week-old male C57BL/6J mice to the housing facility for at least one week.
-
Induce obesity by feeding the mice a high-fat diet (HFD) for 8 weeks. A control group should be maintained on a standard diet.[8]
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 0.1 and 1 µmol/kg/day).
-
Gently warm the solution to room temperature before injection to prevent a drop in the animal's body temperature.
-
-
Intraperitoneal Injection:
-
Weigh each mouse to determine the correct injection volume based on its body weight.
-
Gently restrain the mouse, securing the head and tail.
-
Position the mouse with its head tilted slightly downwards to move the abdominal organs forward.
-
Disinfect the injection site in the lower right quadrant of the abdomen with an alcohol swab. This location helps to avoid the cecum and urinary bladder.
-
Using a new sterile needle for each animal, insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Administer the prepared this compound solution or saline (for the vehicle control group) intraperitoneally.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
-
Dosing and Study Duration:
-
Data Collection and Analysis:
-
Monitor and record the body weight of the mice throughout the study.
-
At the end of the three-week period, euthanize the mice and collect blood and tissue samples (e.g., liver, epididymal adipose tissue) for further analysis.
-
Measure serum and liver lipid levels (cholesterol, triglycerides).
-
Weigh the epididymal adipose tissue to assess visceral fat deposition.
-
Experimental Workflow
In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies of this compound in a diet-induced obesity mouse model.
Table 1: Effect of this compound on Body Weight and Visceral Fat
| Treatment Group (µmol/kg/day) | Change in Body Weight (g) | Epididymal Adipose Tissue Weight (g) |
| Vehicle (Saline) | +2.5 | 2.8 |
| This compound (0.1) | +1.0 | 2.2 |
| This compound (1) | -1.5 | 1.8 |
Data are representative values based on published studies.[8]
Table 2: Effect of this compound on Serum and Liver Lipids
| Treatment Group (µmol/kg/day) | Serum Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) | Liver Cholesterol (mg/g) | Liver Triglycerides (mg/g) |
| Vehicle (Saline) | 200 | 150 | 10 | 120 |
| This compound (0.1) | 120 | 130 | 6 | 70 |
| This compound (1) | 100 | 100 | 5 | 50 |
Data are representative values based on published studies.[8]
Signaling Pathway of this compound
This compound exerts its effects by selectively binding to the thyroid hormone receptor beta (THRβ), a nuclear receptor. This interaction initiates a cascade of events leading to the regulation of gene expression involved in lipid metabolism. The mechanism of action is similar to that of the natural thyroid hormone, T3.[2][3]
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Dosing Regimen for ZTA-261
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical dosing regimen and experimental protocols for ZTA-261, a selective thyroid hormone receptor beta (THRβ) agonist. The information is based on in vivo studies in a mouse model of high-fat diet-induced obesity.
Introduction
This compound is a novel synthetic thyroid hormone analog with high selectivity for the thyroid hormone receptor beta (THRβ) over the alpha subtype (THRα).[1][2] This selectivity is crucial as THRβ activation is primarily responsible for regulating lipid metabolism in the liver, while THRα activation is associated with adverse effects in the heart, bone, and muscle.[1][3] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for metabolic disorders such as dyslipidemia and obesity by reducing serum and liver lipids with an enhanced safety profile compared to other compounds like GC-1 and the natural thyroid hormone T3.[3][4]
Mechanism of Action
This compound functions as a selective agonist for the thyroid hormone receptor beta (THRβ).[5] Thyroid hormones play a critical role in regulating the basal metabolic rate.[3] By selectively binding to and activating THRβ, which is predominantly expressed in the liver, this compound stimulates lipid metabolism.[1][4] This activation leads to a reduction in cholesterol and triglyceride levels in both the serum and the liver.[3] The signaling pathway is similar to that of the natural thyroid hormone, T3, involving the regulation of TH-induced and lipid metabolism-related genes.[6]
Data Presentation
The following tables summarize the quantitative data from preclinical trials of this compound in a high-fat diet (HFD)-induced obese mouse model.
Table 1: In Vivo Dosing Regimen for this compound
| Parameter | Details |
| Compound | This compound |
| Animal Model | Male 8-week-old C57BL/6J mice with high-fat diet-induced obesity |
| Dosage Levels | 0.1 µmol/kg·day (low dose) and 1 µmol/kg·day (high dose) |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosing Frequency | Daily |
| Treatment Duration | 3 weeks |
Table 2: Summary of Preclinical Efficacy and Safety Data for this compound
| Endpoint | Low Dose (0.1 µmol/kg·day) | High Dose (1 µmol/kg·day) | Comparison Compounds |
| Body Weight Reduction | No significant difference compared to vehicle | Similar reduction in epididymal adipose tissue weight as GC-1 | GC-1 (0.1 & 1 µmol/kg·day), T3 (0.1 & 1 µmol/kg·day) |
| Serum Cholesterol | Significant reduction compared to vehicle | Significant reduction compared to vehicle | GC-1 and T3 also showed reductions |
| Serum Triglycerides | Less effective than GC-1 | As effective as GC-1 in reducing levels | GC-1 showed reduction at both doses |
| Liver Lipids (Total Lipids & Triglycerides) | Significant decrease | Significant decrease, similar to GC-1 | GC-1 also showed significant decreases |
| Hepatotoxicity (ALT levels) | No significant difference compared to saline-treated mice | No significant difference compared to saline-treated mice | T3 showed significant toxicity |
| Cardiac & Bone Toxicity | Significantly lower than T3 and GC-1 | Significantly lower than T3 and GC-1 | T3 showed significant increases in heart weight and bone damage indicators |
Experimental Protocols
In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in reducing body weight, visceral fat, and improving lipid metabolism in a diet-induced obesity mouse model.
Materials:
-
Male 8-week-old C57BL/6J mice
-
Normal diet (ND; 10 kcal% fat)
-
High-fat diet (HFD; 60% kcal% fat)
-
This compound
-
GC-1 (comparator)
-
T3 (comparator)
-
Saline (vehicle)
-
Standard laboratory equipment for animal housing, injection, and sample collection.
Procedure:
-
Animal Acclimation and Diet Induction:
-
House male 8-week-old C57BL/6J mice under standard laboratory conditions.
-
Feed the mice a high-fat diet (HFD) for 8 weeks to induce obesity. A control group should be fed a normal diet (ND).[7]
-
-
Group Allocation and Dosing:
-
Randomly assign the HFD-fed mice to the following treatment groups (n=8-10 per group):
-
Vehicle (Saline)
-
This compound (0.1 µmol/kg·day)
-
This compound (1 µmol/kg·day)
-
GC-1 (0.1 µmol/kg·day)
-
GC-1 (1 µmol/kg·day)
-
T3 (0.1 µmol/kg·day)
-
T3 (1 µmol/kg·day)
-
-
Administer the assigned treatments daily via intraperitoneal injection for 3 consecutive weeks.[6]
-
-
Monitoring and Sample Collection:
-
Monitor food consumption and body weight throughout the study.
-
At the end of the 3-week treatment period, euthanize the mice.
-
Collect blood samples for serum analysis of cholesterol and triglycerides.
-
Harvest and weigh the epididymal adipose tissue.
-
Collect liver tissues for lipid analysis and histological staining (Oil Red O).[6][7]
-
-
Biochemical and Histological Analysis:
-
Measure serum cholesterol and triglyceride levels using standard biochemical assays.
-
Measure liver cholesterol, triglycerides, and total lipids.
-
Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. scienceblog.com [scienceblog.com]
- 3. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 5. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of ZTA-261 in Reducing Visceral Fat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of ZTA-261, a selective thyroid hormone receptor beta (THRβ) agonist, in reducing visceral fat. The included data and protocols are based on studies conducted in a high-fat diet-induced obesity mouse model.
Introduction
This compound is a novel synthetic analog of thyroid hormone that exhibits high selectivity for the thyroid hormone receptor beta (THRβ) over the alpha subtype (THRα).[1][2][3][4] This selectivity is crucial as THRβ is predominantly expressed in the liver and is instrumental in regulating lipid metabolism, while THRα activation is associated with adverse effects on the heart, bone, and muscle.[1][2][4] By selectively activating THRβ, this compound aims to stimulate lipid metabolism and reduce visceral fat accumulation with an improved safety profile compared to non-selective thyroid hormone analogs.[1][2][5] Preclinical studies have demonstrated its potential in reducing body weight, visceral fat, and improving lipid profiles in diet-induced obese mice.[1][2][5]
Mechanism of Action
This compound exerts its effects by binding to and activating THRβ, which in turn modulates the expression of genes involved in lipid metabolism.[2][5] This action is similar to that of the natural thyroid hormone T3.[2][5] The activation of hepatic THRβ is believed to increase the breakdown of fats and reduce the accumulation of lipids in the liver and adipose tissue.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: Effect of this compound on Body Weight and Visceral Fat in High-Fat Diet (HFD) Mice
| Treatment Group | Dose (µmol/kg/day) | Change in Body Weight | Epididymal Adipose Tissue Weight Reduction |
| Vehicle (Saline) | - | Baseline | - |
| This compound | 0.1 | No significant difference compared to GC-1[3] | Less effective than GC-1 |
| This compound | 1 | Similar reduction to GC-1[3] | Similar effect to GC-1[3] |
| GC-1 | 0.1 | ~20% reduction[3] | - |
| GC-1 | 1 | - | - |
| T3 | 0.1 or 1 | - | - |
Note: The study mentions this compound is less effective in reducing body weight and visceral fat than GC-1 overall, but a high dose of this compound showed a similar effect on epididymal adipose tissue weight as GC-1.[1][2][3]
Table 2: Effect of this compound on Serum and Liver Lipids
| Treatment Group | Dose (µmol/kg/day) | Serum Cholesterol | Serum Triglycerides | Liver Lipids |
| This compound | 0.1 | Decreased[3] | Less effective than GC-1 | As effective as GC-1 in reducing levels[1][2] |
| This compound | 1 | Decreased[3] | As effective as GC-1[3] | As effective as GC-1 in reducing levels[1][2] |
| GC-1 | 0.1 or 1 | Decreased[3] | Reduced | Reduced |
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound.[1][2][5]
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: Male 8-week-old C57BL/6J mice.
-
Diet:
-
Normal Diet (ND): 10 kcal% fat.
-
High-Fat Diet (HFD): 60 kcal% fat.
-
-
Induction Period: Mice are maintained on their respective diets for 8 weeks to induce obesity in the HFD group.
This compound Administration
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosage:
-
Low Dose: 0.1 µmol/kg/day.
-
High Dose: 1 µmol/kg/day.
-
-
Treatment Duration: 3 weeks.
-
Control Groups:
-
Vehicle control (e.g., saline).
-
Positive controls (e.g., GC-1 at 0.1 or 1 µmol/kg/day; T3 at 0.1 or 1 µmol/kg/day).
-
Assessment of Visceral Fat
-
Method: Quantification of epididymal adipose tissue weight.
-
Procedure:
-
At the end of the 3-week treatment period, euthanize the mice.
-
Carefully dissect the epididymal adipose tissue from each mouse.
-
Blot the tissue to remove any excess fluid.
-
Weigh the epididymal adipose tissue immediately.
-
Record the weight for each animal.
-
Measurement of Body Weight
-
Procedure:
-
Measure the body weight of each mouse at the beginning of the treatment period and at regular intervals (e.g., weekly) until the end of the study.
-
Calculate the change in body weight for each treatment group.
-
Analysis of Serum and Liver Lipids
-
Sample Collection: Collect blood samples via cardiac puncture at the time of euthanasia. Perfuse the liver with saline and then excise and weigh it.
-
Serum Analysis: Separate serum from the blood samples and measure total cholesterol and triglyceride levels using standard enzymatic kits.
-
Liver Lipid Analysis: Homogenize a portion of the liver tissue and extract total lipids. Measure total cholesterol and triglyceride levels in the liver extracts.
Gene Expression Analysis
-
Objective: To confirm the mechanism of action of this compound.
-
Procedure:
-
Isolate total RNA from liver tissue samples.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the expression levels of thyroid hormone-responsive genes and genes related to lipid metabolism.
-
Safety and Toxicity Assessment
A key advantage of this compound is its enhanced safety profile.[1][2][5]
-
Hepatotoxicity: Assessed by measuring serum alanine aminotransferase (ALT) levels. No significant increase in ALT levels was observed in mice treated with this compound.[6][7]
-
Cardiotoxicity: Evaluated by measuring heart weight. No significant increase in heart weight was observed with this compound treatment.
-
Bone Toxicity: Assessed through histological analysis of bone. This compound showed significantly lower bone toxicity compared to GC-1.[5]
Conclusion
This compound demonstrates promise as a selective THRβ agonist for the treatment of metabolic disorders characterized by excess visceral fat.[1][2] Its efficacy in reducing visceral fat and improving lipid profiles, coupled with a favorable safety profile, warrants further investigation in clinical settings. The protocols outlined in these notes provide a framework for the preclinical evaluation of this compound and similar compounds.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 4. scienceblog.com [scienceblog.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
Application Notes & Protocols: Comprehensive Toxicity Evaluation of ZTA-261
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The development of novel therapeutic agents requires a thorough evaluation of their potential toxicity.[1] These application notes provide a comprehensive framework and detailed protocols for assessing the toxicological profile of ZTA-261, a novel investigational compound. The described methods cover essential areas of toxicity testing, from initial in vitro screening to more complex in vivo studies and mechanistic investigations. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, crucial for making informed decisions in the drug development process.[1]
2. In Vitro Toxicity Assessment
In vitro toxicology studies are fundamental for the early identification of potential adverse effects, utilizing cell-based assays to assess cytotoxicity, genotoxicity, and organ-specific toxicity.[2]
2.1. Cytotoxicity Assays
Cytotoxicity assays are designed to measure the degree to which a substance can cause damage or death to cells.[3] Common methods include the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity by detecting lactate dehydrogenase leakage.[4][5]
Data Presentation: Cytotoxicity of this compound
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound across various human cell lines, providing a preliminary assessment of its cytotoxic potential.
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | Liver Carcinoma | MTT | 48 | 15.8 |
| A549 | Lung Carcinoma | MTT | 48 | 32.5 |
| HEK293 | Embryonic Kidney | LDH Release | 48 | 55.2 |
| HUVEC | Umbilical Vein | CellTiter-Glo® | 48 | 28.9 |
Experimental Protocol: MTT Cell Viability Assay
This protocol details the procedure for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[5]
-
Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
2.2. Genotoxicity Assessment
Genotoxicity assays are used to identify substances that can cause genetic damage, such as DNA mutations or chromosomal aberrations. The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay are standard methods for this purpose.[2][6]
Data Presentation: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | This compound Concentration | Result |
| Ames Test | S. typhimurium TA98 | Without | 0.1 - 100 µ g/plate | Negative |
| Ames Test | S. typhimurium TA98 | With | 0.1 - 100 µ g/plate | Negative |
| Ames Test | S. typhimurium TA100 | Without | 0.1 - 100 µ g/plate | Negative |
| Ames Test | S. typhimurium TA100 | With | 0.1 - 100 µ g/plate | Negative |
| Micronucleus Assay | CHO-K1 Cells | Without | 1 - 50 µM | Positive (Dose-dependent increase) |
| Micronucleus Assay | CHO-K1 Cells | With | 1 - 50 µM | Positive (Dose-dependent increase) |
Experimental Protocol: In Vitro Micronucleus Assay
This assay evaluates the potential of a test substance to induce micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[6][7][8]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells and treat them with at least three concentrations of this compound for 3-4 hours, both with and without metabolic activation (S9 fraction).[9]
-
Cytochalasin B Addition: After treatment, wash the cells and add Cytochalasin B to the culture medium. This inhibits cytokinesis, resulting in binucleated cells, which ensures that the analyzed cells have completed one cell division.[6][7]
-
Cell Harvesting: Harvest the cells after a recovery period equivalent to 1.5-2.0 cell cycle lengths.[10]
-
Slide Preparation: Fix the cells and drop them onto glass slides.[9]
-
Staining: Stain the cells with a DNA-specific dye, such as Giemsa or a fluorescent dye like DAPI.[9]
-
Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[6][7]
-
Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[9]
2.3. Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a significant concern in drug development.[11] In vitro models using primary human hepatocytes or liver-derived cell lines like HepG2 are used to assess potential hepatotoxicity. Key parameters include the measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium.[12]
Data Presentation: In Vitro Hepatotoxicity of this compound
| Cell Type | Endpoint | Incubation Time (h) | This compound (µM) | Fold Increase over Control |
| Primary Hepatocytes | ALT Leakage | 24 | 10 | 1.8 |
| 50 | 4.5 | |||
| Primary Hepatocytes | AST Leakage | 24 | 10 | 1.5 |
| 50 | 3.9 | |||
| HepG2 Cells | Glutathione (GSH) Depletion | 12 | 10 | 25% |
| 50 | 68% |
3. In Vivo Toxicity Assessment
In vivo studies in animal models are essential to understand the systemic effects of a compound, its target organs, and to establish a safe dose range for human studies.[1][13]
3.1. Acute Toxicity Study
Acute toxicity studies evaluate the effects of a single, high dose of a substance.[14] The "limit test" is often used to determine if a compound has low acute toxicity.
Data Presentation: Acute Oral Toxicity of this compound in Rodents
| Species | Sex | Route | Dose (mg/kg) | Observations |
| Rat | Male | Oral | 2000 | No mortality, no significant clinical signs |
| Rat | Female | Oral | 2000 | No mortality, no significant clinical signs |
| Mouse | Male | Oral | 2000 | No mortality, no significant clinical signs |
| Mouse | Female | Oral | 2000 | No mortality, no significant clinical signs |
| Conclusion: The oral LD₅₀ in rodents is estimated to be >2000 mg/kg. |
3.2. Repeat-Dose Toxicity Study
These studies involve the repeated administration of the compound over a specific period (e.g., 28 days) to identify target organs of toxicity and the No-Observed-Adverse-Effect Level (NOAEL).[15]
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats
-
Animal Groups: Use four groups of rats (e.g., 10 males and 10 females per group).
-
Dosing: Administer this compound daily by oral gavage at three dose levels (e.g., 50, 150, 500 mg/kg/day). The fourth group serves as a vehicle control.
-
Observations: Record clinical signs, body weight, and food consumption throughout the study.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect organs, weigh them, and preserve them for histopathological examination.
-
Data Analysis: Analyze all data for dose-related changes compared to the control group.
4. Mechanistic Toxicity: Signaling Pathway Analysis
Based on the positive micronucleus test and signs of hepatotoxicity, a potential mechanism of toxicity for this compound could be the induction of oxidative stress leading to DNA damage and apoptosis. Reactive oxygen species (ROS) can damage cellular components and trigger programmed cell death pathways.[16][17]
Hypothetical Signaling Pathway: this compound Induced Apoptosis
This compound may enter the cell and induce the production of ROS. Excessive ROS can lead to mitochondrial dysfunction, triggering the intrinsic apoptotic pathway through the release of cytochrome c, activation of caspases, and ultimately, cell death.[16][18][19]
This document outlines a systematic approach for the toxicological evaluation of the investigational compound this compound. The hypothetical data presented suggests that this compound exhibits moderate in vitro cytotoxicity and has a genotoxic potential, possibly mediated through oxidative stress and apoptosis. The in vivo acute toxicity appears low. Further repeat-dose and mechanistic studies are essential to fully characterize its safety profile and determine its therapeutic window.
References
- 1. histologix.com [histologix.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. Drug-induced liver injury. Part I: Classification, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nano-test.de [nano-test.de]
- 14. fda.gov [fda.gov]
- 15. biogem.it [biogem.it]
- 16. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sfrbm.org [sfrbm.org]
- 19. mdpi.com [mdpi.com]
Application Notes: ZTA-261 in Dyslipidemia Research
Introduction
ZTA-261 is a novel, highly selective thyroid hormone receptor beta (THRβ) agonist that presents a promising therapeutic avenue for the management of dyslipidemia.[1][2] Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a significant risk factor for cardiovascular diseases, including heart attacks and strokes.[3][4][5] Thyroid hormones are known regulators of metabolism, but their clinical utility has been hampered by adverse effects associated with the activation of thyroid hormone receptor alpha (THRα), which is prevalent in the heart, bone, and muscle.[1][2] this compound's innovation lies in its remarkable selectivity for THRβ, the predominant isoform in the liver, which governs lipid metabolism.[1][4][6] This selectivity allows for targeted reduction of serum and liver lipids with a significantly improved safety profile, minimizing the risk of cardiac, bone, and liver toxicity.[2][6][7]
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating THRβ in the liver.[4][8] This activation initiates a cascade of events that lead to the enhancement of lipid metabolism.[2][6] Specifically, the activation of THRβ by this compound has been shown to increase the expression of genes involved in lipid processing, such as thyroid hormone responsive (Thrsp) and adipose triglyceride lipase (ATGL).[6] This targeted action effectively reduces the levels of cholesterol and triglycerides in both the blood and the liver.[3][4][8] The high selectivity of this compound for THRβ over THRα is a key determinant of its enhanced safety, avoiding the detrimental effects associated with non-selective thyroid hormone analogs.[1][3][4][5]
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ Selectivity (vs. THRα) |
| This compound | 6.3 | 660 | ~100-fold |
| GC-1 | Not Specified | 73 | ~20-fold |
| T3 | Not Specified | Not Specified | No Selectivity |
Data compiled from preclinical studies.[3][4][5][6]
Table 2: Efficacy of this compound in a High-Fat Diet (HFD)-Induced Dyslipidemia Mouse Model
| Treatment Group | Dose (µmol/kg/day) | Change in Body Weight | Serum Cholesterol | Serum Triglycerides | Liver Total Lipids | Liver Triglycerides |
| Vehicle (Saline) | - | ~1.5x increase vs. ND | - | - | - | - |
| This compound | 0.1 | No significant reduction | Decreased | No significant reduction | Significantly Decreased | Significantly Decreased |
| This compound | 1 | ~20% reduction | Decreased | As effective as GC-1 | Significantly Decreased | Significantly Decreased |
| GC-1 | 0.1 | ~20% reduction | Decreased | Reduced | Significantly Decreased | Significantly Decreased |
| GC-1 | 1 | ~20% reduction | Decreased | Reduced | Significantly Decreased | Significantly Decreased |
| T3 | 0.1 | No significant reduction | - | - | - | - |
| T3 | 1 | ~20% reduction | - | - | - | - |
ND: Normal Diet. Data represents outcomes after 3 weeks of intraperitoneal administration.[6][7][9]
Table 3: Safety Profile of this compound in Mice
| Treatment Group | Heart Toxicity Markers | Bone Damage Indicators | Liver Toxicity (ALT levels) |
| This compound | Significantly lower than T3 | Significantly lower than T3 | No significant difference from saline |
| GC-1 | Lower than T3 | Lower than T3 | Safer than T3 |
| T3 | Significant increase | Significant increase | - |
ALT: Alanine aminotransferase.[1][3][4][5]
Experimental Protocols
Protocol 1: In Vitro THRβ Selectivity Assay (Radiolabeled Ligand Displacement)
Objective: To determine the binding affinity and selectivity of this compound for THRβ and THRα.
Materials:
-
Full-length human THRα and THRβ proteins
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T3)
-
This compound, GC-1, and T3 compounds
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions for the test compounds (this compound, GC-1, T3).
-
In a 96-well plate, incubate the THRα or THRβ protein with a constant concentration of the radiolabeled thyroid hormone in the presence of varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 2 hours at room temperature).
-
Rapidly filter the reaction mixture through the glass fiber filter plates to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 values (the concentration of the test compound that displaces 50% of the radiolabeled ligand) for each compound on both THRα and THRβ.
-
Determine the THRβ selectivity by calculating the ratio of the IC50 for THRα to the IC50 for THRβ.
Protocol 2: In Vivo Efficacy and Safety Evaluation in a High-Fat Diet (HFD)-Induced Dyslipidemia Mouse Model
Objective: To assess the in vivo effects of this compound on lipid metabolism and its safety profile.
Materials:
-
Male C57BL/6J mice
-
Normal diet (ND; e.g., 10 kcal% fat)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
This compound, GC-1, and T3 compounds
-
Saline solution (vehicle)
-
Equipment for intraperitoneal injections
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge
-
Analytical kits for measuring serum and liver lipids (cholesterol, triglycerides)
-
Analytical kits for measuring serum ALT levels
-
Histology equipment and reagents
Procedure:
-
Induction of Dyslipidemia:
-
House mice under standard laboratory conditions.
-
Feed a cohort of mice an HFD for 8 weeks to induce obesity and dyslipidemia. A control group should be fed an ND.
-
-
Compound Administration:
-
After the induction period, divide the HFD-fed mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose, GC-1, T3).
-
Administer the assigned compounds or vehicle daily via intraperitoneal injection for 3 weeks.
-
Monitor body weight regularly throughout the treatment period.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Separate serum by centrifugation.
-
Euthanize the mice and collect liver, heart, and bone tissues.
-
-
Biochemical Analysis:
-
Measure serum levels of total cholesterol, triglycerides, and ALT using commercially available kits.
-
Homogenize a portion of the liver tissue to extract lipids.
-
Measure the levels of total lipids, cholesterol, and triglycerides in the liver extracts.
-
-
Histological Analysis:
-
Fix the heart and bone tissues in formalin.
-
Prepare tissue sections and perform histological staining (e.g., H&E for heart, specific stains for bone markers) to assess for any signs of toxicity.
-
-
Gene Expression Analysis (Optional):
-
Isolate RNA from a portion of the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., Thrsp, ATGL).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Visualizations
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. scienceblog.com [scienceblog.com]
- 2. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Controlling lipid levels with less side effects possible with new drug – COMIT [comit.gifu-u.ac.jp]
- 5. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 6. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for ZTA-261 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTA-2 homosexuality is a novel, highly selective thyroid hormone receptor beta (THRβ) agonist that has demonstrated significant potential in the preclinical treatment of lipid disorders.[1][2][3] Developed by researchers at Nagoya University, ZTA-261 offers a promising therapeutic avenue by selectively targeting lipid metabolism in the liver while minimizing the adverse effects associated with non-selective thyroid hormone analogs.[1][4] This document provides detailed application notes and protocols for the experimental design of this compound studies, intended to guide researchers in the effective evaluation of this and similar compounds.
Introduction
Thyroid hormones are crucial regulators of metabolism, acting through two primary receptors: thyroid hormone receptor alpha (THRα) and thyroid hormone receptor beta (THRβ).[2][3] While THRα is predominantly expressed in the heart, bone, and muscle, THRβ is primarily found in the liver and pituitary gland.[1][3] The therapeutic challenge in leveraging thyroid hormone action for metabolic diseases lies in selectively activating THRβ to stimulate lipid metabolism without triggering the deleterious effects of THRα activation, such as cardiac hypertrophy and bone degradation.[1][2]
This compound has emerged as a promising candidate due to its remarkable selectivity for THRβ, reported to be nearly 100 times higher than for THRα.[1][4] This high selectivity index translates to a significantly improved safety profile compared to the natural thyroid hormone T3 and other synthetic agonists like GC-1.[1][4] Preclinical studies in mouse models of high-fat diet-induced obesity have shown that this compound effectively reduces serum and liver lipid levels with markedly lower toxicity to the heart, bone, and liver.[2][5]
These application notes provide a comprehensive guide to the experimental evaluation of this compound, covering its mechanism of action, key in vitro and in vivo assays, and data interpretation.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively binding to and activating THRβ, which is predominantly located in the liver. This activation initiates a signaling cascade that upregulates genes involved in lipid metabolism and transport. The binding of this compound to THRβ leads to the recruitment of coactivator proteins and the subsequent transcription of target genes. This process ultimately results in an increased breakdown of fats and cholesterol in the liver, leading to reduced lipid levels in both the liver and the bloodstream.[1][2]
Figure 1: this compound Signaling Pathway in Hepatocytes.
Experimental Protocols
In Vitro Studies
1. THRβ Selectivity Assessment: Radioligand Displacement Assay
This assay is crucial for determining the binding affinity and selectivity of this compound for THRβ over THRα.
-
Objective: To quantify the inhibitory concentration (IC50) of this compound for both THRα and THRβ and to calculate its selectivity ratio.
-
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T3) for binding to in vitro-synthesized full-length human THRα and THRβ.
-
Methodology:
-
Synthesize full-length human THRα and THRβ proteins using an in vitro transcription-translation system.
-
Incubate a fixed concentration of the radiolabeled thyroid hormone with either the THRα or THRβ protein preparation.
-
Add serial dilutions of this compound, a non-selective control (T3), and a known THRβ-selective agonist (GC-1).
-
After incubation, separate the protein-bound radioligand from the free radioligand.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Plot the percentage of radioligand displacement against the logarithm of the compound concentration to determine the IC50 values.
-
-
Data Analysis: The selectivity for THRβ is calculated as the ratio of the IC50 for THRα to the IC50 for THRβ.
In Vivo Studies
1. Efficacy Assessment in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is used to evaluate the therapeutic efficacy of this compound in a physiologically relevant context of metabolic disease.
-
Objective: To assess the effects of this compound on body weight, visceral fat accumulation, and serum and liver lipid profiles.
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60 kcal% fat) for a specified period (e.g., 8-12 weeks).
-
Experimental Groups:
-
Vehicle control (e.g., saline)
-
This compound (low dose, e.g., 0.1 µmol/kg/day)
-
This compound (high dose, e.g., 1 µmol/kg/day)
-
Positive control 1: T3 (e.g., 0.1 µmol/kg/day)
-
Positive control 2: GC-1 (e.g., 0.1 µmol/kg/day)
-
-
Methodology:
-
After the induction of obesity, randomize the mice into the experimental groups.
-
Administer the compounds daily via intraperitoneal injection for a defined period (e.g., 3 weeks).
-
Monitor body weight regularly throughout the study.
-
At the end of the treatment period, collect blood samples for serum analysis.
-
Euthanize the animals and harvest tissues, including the liver and epididymal adipose tissue.
-
-
Endpoints:
-
Body weight change
-
Epididymal adipose tissue weight
-
Serum levels of total cholesterol and triglycerides
-
Liver levels of total cholesterol and triglycerides
-
Gene expression analysis of lipid metabolism-related genes in the liver (e.g., Thrsp, ATGL) via qPCR.
-
2. Toxicity Assessment
Concurrent with the efficacy studies, it is critical to evaluate the potential toxicity of this compound.
-
Objective: To assess the hepatotoxicity, cardiotoxicity, and bone toxicity of this compound.
-
Methodology:
-
Hepatotoxicity: Measure serum levels of alanine aminotransferase (ALT), a marker of liver damage.[5]
-
Cardiotoxicity: Measure heart weight and perform histological analysis of heart tissue to look for signs of hypertrophy.
-
Bone Toxicity: Analyze bone mineral density and markers of bone turnover in serum.
-
-
Data Analysis: Compare the toxicity markers in the this compound-treated groups to the vehicle control and the T3-treated group (which is known to have off-target effects).
Figure 2: Experimental Workflow for this compound Evaluation.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vitro THR Binding Affinity and Selectivity
| Compound | THRα IC50 (nM) | THRβ IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| T3 | Value | Value | Value |
| GC-1 | 73[6] | Value | ~20-fold[4] |
| This compound | 660[6] | 6.3[6] | ~100-fold[1][4] |
Table 2: In Vivo Efficacy in HFD Mice (Example Data)
| Treatment Group | Change in Body Weight (%) | Epididymal Adipose Weight (g) | Serum Cholesterol (mg/dL) | Serum Triglycerides (mg/dL) | Liver Triglycerides (mg/g) |
| Vehicle | Value | Value | Value | Value | Value |
| This compound (0.1 µmol/kg) | Value | Value | Value | Value | Value |
| This compound (1 µmol/kg) | Value | Value | Value | Value | Value |
| GC-1 (0.1 µmol/kg) | Value | Value | Value | Value | Value |
| T3 (0.1 µmol/kg) | Value | Value | Value | Value | Value |
Table 3: In Vivo Toxicity Markers (Example Data)
| Treatment Group | Serum ALT (U/L) | Heart Weight (mg) | Bone Damage Marker (units) |
| Vehicle | Value | Value | Value |
| This compound (0.1 µmol/kg) | Value | Value | Value |
| This compound (1 µmol/kg) | Value | Value | Value |
| GC-1 (0.1 µmol/kg) | Value | Value | Value |
| T3 (0.1 µmol/kg) | Value | Value | Value |
Conclusion
This compound represents a significant advancement in the development of selective THRβ agonists for the treatment of lipid disorders. Its high selectivity translates into a promising efficacy and safety profile in preclinical models. The experimental protocols outlined in these application notes provide a robust framework for the continued investigation of this compound and other next-generation THRβ-targeted therapeutics. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful translation of these promising compounds into clinical applications. While the initial results are encouraging, further studies, including human clinical trials, are necessary to fully establish the therapeutic potential of this compound.[1][7][8]
References
- 1. scienceblog.com [scienceblog.com]
- 2. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 5. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 7. Controlling lipid levels with less side effects possible with new drug – COMIT [comit.gifu-u.ac.jp]
- 8. sciencedaily.com [sciencedaily.com]
Troubleshooting & Optimization
ZTA-261 Technical Support Center: In Vivo Solubility & Formulation Guide
Welcome to the Technical Support Center for ZTA-261. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound for in vivo studies. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, selective thyroid hormone receptor beta (THRβ) agonist.[1][2] Thyroid hormones are crucial for regulating metabolism.[1] They act through two main receptor subtypes: THRα and THRβ. While THRα is associated with effects on the heart, bone, and muscle, THRβ is predominantly expressed in the liver and plays a key role in lipid metabolism.[1] this compound is designed to selectively activate THRβ, aiming to achieve the metabolic benefits of thyroid hormone activation, such as lowering cholesterol and triglycerides, while minimizing the potential for side effects associated with THRα activation.[1][2]
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: Based on published preclinical studies, a successful formulation for the intraperitoneal (i.p.) injection of this compound in mice has been established. This method involves initial solubilization in a basic solution followed by dilution in saline. The detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Is this compound soluble in common laboratory solvents like DMSO or ethanol?
A3: Currently, there is no publicly available quantitative data on the solubility of this compound in common solvents such as water, ethanol, or DMSO. The provided formulation protocol utilizing a basic solution for initial solubilization suggests that this compound is a poorly water-soluble compound. For researchers looking to develop alternative formulations, a systematic solubility study in various pharmaceutically acceptable solvents would be a necessary first step.
Data Presentation
In Vivo Formulation for this compound
| Parameter | Details |
| Compound | This compound |
| Route of Administration | Intraperitoneal (i.p.) Injection |
| Vehicle Composition | 0.5 N Sodium Hydroxide (NaOH) and Saline |
| Preparation | Dissolve this compound in 0.5 N NaOH to create a stock solution, then dilute with saline to the final desired concentration. |
| Reported Concentration | Stock solution of 100 mM, diluted to 0.05 mM or 0.5 mM for injection. |
| Reference | Communications Medicine, 2024 |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from the methodology described in the preclinical evaluation of this compound.
Materials:
-
This compound powder
-
0.5 N Sodium Hydroxide (NaOH), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 0.5 N NaOH to achieve a stock solution concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilution to Final Concentration:
-
Based on the desired final concentration for injection (e.g., 0.05 mM or 0.5 mM), calculate the required volume of the stock solution.
-
In a sterile conical tube, add the calculated volume of the this compound stock solution.
-
Add the required volume of sterile saline to reach the final desired volume and concentration.
-
Mix gently but thoroughly by inversion or light vortexing.
-
-
Administration:
-
Visually inspect the final solution for any signs of precipitation before administration.
-
Administer the prepared this compound solution to the experimental animals via intraperitoneal injection.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound as a selective THRβ agonist.
Experimental Workflow for this compound Formulation
Caption: Step-by-step workflow for the preparation of this compound for in vivo studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during the formulation of this compound, based on the provided protocol and general principles for handling poorly soluble compounds.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in 0.5 N NaOH. | - Insufficient mixing.- Solvent volume is too low for the amount of powder. | - Vortex the solution for a longer duration.- Gentle warming or sonication may be attempted, but the stability of this compound under these conditions should be verified.- Ensure the correct ratio of powder to solvent is used to achieve the target 100 mM concentration. |
| Precipitation occurs upon dilution of the NaOH stock solution with saline. | - The compound is "crashing out" of solution as the pH is neutralized and the solvent changes from a basic solution to a predominantly aqueous saline environment.- The final concentration is above the solubility limit in the saline/NaOH mixture. | - Add the saline diluent to the NaOH stock solution slowly and with continuous mixing to avoid localized high concentrations that can trigger precipitation.- Prepare a more dilute final solution if possible.- Consider alternative formulation strategies for poorly soluble compounds, such as using co-solvents (e.g., DMSO, PEG400) or creating a suspension with a suspending agent (e.g., carboxymethylcellulose), though these have not been specifically reported for this compound and would require validation. |
| Inconsistent results between animals in the same treatment group. | - Inhomogeneous formulation due to precipitation.- Inaccurate dosing. | - Ensure the formulation is a clear, homogenous solution before each injection. If any precipitate is observed, do not administer and troubleshoot the formulation.- Re-evaluate dosing calculations and pipetting techniques. |
Logical Relationship for Troubleshooting Formulation Issues
Caption: A logical workflow for troubleshooting common issues with this compound formulation.
References
ZTA-261 Technical Support Center: Investigating High-Concentration Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing ZTA-261. The following resources address potential questions and troubleshooting strategies related to the use of this compound at high concentrations, focusing on its known selectivity and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound at high concentrations?
A1: Currently, there is no publicly available data from comprehensive kinase profiling or other broad off-target screening assays for this compound. Published research has primarily focused on its high selectivity for the thyroid hormone receptor beta (THRβ) over the alpha isoform (THRα).[1][2][3][4][5][6][7][8] This high selectivity is a key feature of this compound, contributing to its favorable safety profile compared to less selective compounds.[2][3][9][5] Any potential off-target effects at high concentrations have not been characterized in the available literature.
Q2: I am observing unexpected effects in my experiment when using high concentrations of this compound. Are these likely off-target effects?
A2: While off-target effects at high concentrations are a theoretical possibility for any small molecule, the unexpected effects you are observing may also be due to an exaggeration of the on-target (THRβ-mediated) activity or low-level activation of THRα. This compound is significantly more selective for THRβ than THRα, but at very high concentrations, some engagement with THRα might occur, potentially leading to effects on heart rate or bone metabolism markers.[1][9] It is crucial to carefully titrate the concentration of this compound to find the optimal window for your specific experimental model.
Q3: What is the recommended concentration range for in vitro and in vivo studies with this compound?
A3: The effective concentration of this compound will vary depending on the cell type, experimental duration, and specific endpoint being measured. For in vivo studies in mice, doses of 0.1 to 1 µmol/kg/day have been used.[2][4] For in vitro assays, it is recommended to perform a dose-response curve starting from low nanomolar concentrations, based on its IC50 for THRβ, up to a concentration that shows a plateau in the desired effect. Exceeding this concentration significantly may increase the risk of non-specific or off-target effects.
Q4: How can I experimentally assess for potential off-target or toxic effects of high concentrations of this compound in my system?
A4: To assess for potential adverse effects in your experimental system, it is recommended to conduct a cell viability or cytotoxicity assay in parallel with your primary experiment. This will help you determine the concentration at which this compound may induce cellular stress or death, which could be indicative of off-target effects. A detailed protocol for a standard MTT assay is provided in the "Experimental Protocols" section below. Additionally, monitoring established markers of cellular stress, such as reactive oxygen species (ROS) production or apoptosis markers (e.g., cleaved caspase-3), can provide further insight.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell viability or signs of cytotoxicity at high concentrations. | Exaggerated on-target effect or potential off-target toxicity. | Perform a full dose-response curve to determine the optimal concentration. Reduce the concentration of this compound to the lowest effective dose. Use a negative control (vehicle) and a positive control for cytotoxicity. |
| Inconsistent results between experiments. | Variation in cell passage number, seeding density, or compound preparation. | Ensure consistent cell culture practices. Prepare fresh stock solutions of this compound regularly. Validate the concentration of your stock solution. |
| Unexpected phenotypic changes not readily explained by THRβ activation. | Possible off-target effects or activation of other signaling pathways. | Review the literature for known downstream effects of THRβ activation in your specific cell type. Consider performing a targeted gene expression analysis of key markers related to the observed phenotype. If off-target effects are strongly suspected, consider using a structurally unrelated THRβ agonist as a comparator. |
Quantitative Data Summary
The selectivity of this compound for THRβ over THRα is a key factor in its reduced side-effect profile. The following table summarizes the available IC50 data.
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | Selectivity (THRα/THRβ) |
| This compound | 6.3 | 660 | ~105-fold |
| GC-1 | Not explicitly stated, but less selective than this compound | 73 | ~20-fold |
Data compiled from available research articles.[9][4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of high concentrations of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the concentration that induces a 50% reduction in cell viability (IC50).
Visualizations
Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 6. news-medical.net [news-medical.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ZTA-261 dosage to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ZTA-261 dosage and minimizing side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its side effects?
A1: this compound is a selective agonist for the thyroid hormone receptor beta (THRβ).[1][2][3][4] Thyroid hormones are crucial for regulating metabolism.[5][1][2][3][4] There are two primary subtypes of thyroid hormone receptors: THRα and THRβ.[5][1][2][3][4] While THRβ activation is primarily responsible for the desired effects on lipid metabolism in the liver, THRα is more prevalent in the heart, bone, and muscle.[5][1][2][3][4] Off-target activation of THRα can lead to adverse effects such as tachycardia, bone loss, and muscle wasting.[5] this compound was specifically designed for high selectivity to THRβ to minimize these side effects.[5][1][2][6]
Q2: What are the known side effects of this compound observed in preclinical studies?
A2: Preclinical studies in mouse models have shown that this compound has a significantly better safety profile compared to less selective thyroid hormone analogs like T3 and GC-1.[5][1][2][3][6] The primary concern with THR agonists is off-target effects mediated by THRα. For this compound, markers for cardiac and bone toxicity were significantly lower than for the natural thyroid hormone T3.[1] No significant liver toxicity was observed.[1] However, at higher doses, there may still be a risk of THRα-related side effects. Researchers should carefully monitor for any signs of increased heart rate, changes in bone density, or muscle atrophy, especially during dose-escalation studies.
Q3: What starting dosage is recommended for in vivo experiments with this compound?
A3: In preclinical studies with high-fat diet-induced obese mouse models, this compound was administered intraperitoneally at doses of 0.1 µmol/kg/day and 1 µmol/kg/day.[7][8] The lower dose was effective in reducing serum cholesterol, while the higher dose was required to see significant reductions in serum triglycerides and visceral fat.[8] It is recommended to start with a dose-ranging study that includes these concentrations to determine the optimal dose for your specific model and experimental goals.
Q4: How can I assess the selectivity of this compound for THRβ over THRα in my own experiments?
A4: A common method to determine the selectivity of a compound for different receptor subtypes is through in vitro competitive binding assays. A radiolabeled thyroid hormone displacement assay was used to determine the THRβ-selectivity of this compound. This involves incubating the receptors with a radiolabeled ligand and then measuring the displacement by increasing concentrations of the unlabeled compound (this compound). The relative binding affinities can then be calculated to determine the selectivity.
Troubleshooting Guides
Issue 1: Observing unexpected toxicity or side effects in animal models.
-
Question: I am observing signs of cardiotoxicity (e.g., increased heart rate) or other adverse effects in my animal models, even at what I believed to be a therapeutic dose of this compound. What should I do?
-
Answer:
-
Confirm Dosage Calculation: Double-check all calculations for dose preparation and administration to rule out a dosing error.
-
Evaluate Compound Purity: Ensure the purity of your this compound stock. Impurities could be contributing to the observed toxicity.
-
Perform a Dose-Response Study: If you have not already, conduct a thorough dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) in your specific animal model. This will help you define a therapeutic window.
-
Monitor Biomarkers: Assess biomarkers for cardiac and bone toxicity. For example, monitor heart weight and bone density indicators.[1][2][3][6]
-
Consider a Different Route of Administration: If you are using a route of administration that results in rapid peak plasma concentrations, this could lead to transient high concentrations that cause off-target effects. Consider a route that provides a more sustained release, if appropriate for your experimental design.
-
Issue 2: Lack of efficacy at previously reported therapeutic doses.
-
Question: I am not observing the expected lipid-lowering effects of this compound in my experiments at the recommended doses. What could be the reason?
-
Answer:
-
Verify Experimental Model: Ensure that your animal model is appropriate and has the expected phenotype (e.g., dyslipidemia).
-
Check Compound Stability: Confirm that this compound is stable under your storage and experimental conditions. Degradation of the compound will lead to reduced efficacy.
-
Assess Pharmacokinetics: If possible, measure the plasma concentration of this compound in your animals to ensure adequate exposure.
-
Increase the Dose: Based on the results of a dose-escalation study, you may need to use a higher dose to achieve efficacy in your specific model. Preclinical studies have used up to 1 µmol/kg/day.[7][8]
-
Evaluate Target Engagement: Assess downstream markers of THRβ activation in the liver to confirm that the drug is engaging its target. This can include measuring the expression of thyroid hormone-responsive genes.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a High-Fat Diet-Induced Obesity Mouse Model
| Dosage (µmol/kg/day) | Change in Serum Cholesterol | Change in Serum Triglycerides | Change in Visceral Fat |
| 0.1 | Decreased | No Significant Change | No Significant Change |
| 1.0 | Decreased | Decreased | Decreased |
Data synthesized from preclinical reports.[8]
Table 2: Comparative Toxicity Profile of THR Agonists
| Compound | Relative THRβ Selectivity | Cardiac Toxicity Markers | Bone Toxicity Markers |
| This compound | High (~100x vs THRα) | Low | Low |
| GC-1 | Moderate (~20x vs THRα) | Moderate | Moderate |
| T3 (natural hormone) | Low (~1x vs THRα) | High | High |
Data based on comparative studies.[1][2][6]
Experimental Protocols
Protocol 1: In Vitro THRβ Selectivity Assay (Radiolabeled Ligand Displacement)
Objective: To determine the relative binding affinity and selectivity of this compound for THRβ versus THRα.
Methodology:
-
Prepare Receptor Membranes: Isolate cell membranes containing either recombinant human THRα or THRβ.
-
Radioligand Binding: In a multi-well plate, incubate the receptor membranes with a constant concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3).
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a filter-based method.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced as a function of the this compound concentration. Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand) for each receptor subtype. The ratio of the IC50 values (IC50 THRα / IC50 THRβ) will give you the selectivity factor.
Protocol 2: In Vivo Dose-Ranging Study in a Mouse Model of Dyslipidemia
Objective: To determine the optimal dose of this compound for efficacy and to assess its safety profile.
Methodology:
-
Animal Model: Use a validated mouse model of dyslipidemia, such as high-fat diet-induced obese mice.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at 0.1, 0.3, 1.0, and 3.0 µmol/kg/day).
-
Dosing: Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal injection) for a specified period (e.g., 3 weeks).
-
Monitoring: Monitor the animals daily for any clinical signs of toxicity. Record body weight and food intake regularly.
-
Sample Collection: At the end of the study, collect blood samples for analysis of serum lipids (cholesterol, triglycerides) and biomarkers of liver, cardiac, and bone toxicity.
-
Tissue Analysis: Harvest and weigh relevant organs (e.g., liver, heart). Portions of the liver can be used for histological analysis of lipid accumulation (e.g., Oil Red O staining).[7]
-
Data Analysis: Analyze the data to determine the dose-response relationship for efficacy and toxicity endpoints.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Dosage Optimization Workflow.
References
- 1. scienceblog.com [scienceblog.com]
- 2. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 3. news-medical.net [news-medical.net]
- 4. Controlling lipid levels with less side effects possible with new drug – COMIT [comit.gifu-u.ac.jp]
- 5. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
Technical Support Center: Synthesis of ZTA-261
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ZTA-261, a novel polycyclic molecule with potential therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Question: Why am I observing low yields in the palladium-catalyzed cross-coupling reaction (Step 3)?
Answer: Low yields in the palladium-catalyzed cross-coupling step for the synthesis of the this compound core structure are a common issue. Several factors can contribute to this problem. The primary areas to investigate are the quality of reagents and solvents, the catalyst's activity, and the reaction conditions.
-
Reagent and Solvent Quality: The presence of oxygen and water can significantly hinder the catalytic cycle. Ensure that all solvents are rigorously dried and degassed. The boronic acid derivative used should be pure, as impurities can poison the catalyst.
-
Catalyst Activity: The palladium catalyst and phosphine ligand are sensitive to air and moisture. It is crucial to use a fresh batch of catalyst and ligand or to properly store them under an inert atmosphere. Consider performing a small-scale test reaction with a known substrate to confirm the catalyst's activity.
-
Reaction Conditions: The reaction temperature and time are critical. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side product formation. We recommend a thorough optimization of the reaction temperature.
A decision tree for troubleshooting this issue is provided below.
Question: I am struggling with the diastereoselectivity of the asymmetric aldol reaction (Step 1). What can I do to improve it?
Answer: Achieving high diastereoselectivity in the initial asymmetric aldol reaction is crucial for the overall success of the this compound synthesis. The choice of chiral auxiliary, base, and reaction temperature all play a significant role.
-
Chiral Auxiliary: The nature of the chiral auxiliary attached to the starting ketone is the primary determinant of stereochemical outcomes. Ensure the auxiliary is of high enantiomeric purity.
-
Base and Boron Source: The choice of base and boron source for the formation of the boron enolate is critical. Different combinations can lead to varying levels of diastereoselectivity. We recommend screening different conditions as outlined in the table below.
-
Temperature: This reaction is highly sensitive to temperature fluctuations. Maintaining a consistently low temperature (e.g., -78 °C) is essential to maximize diastereoselectivity.
Question: The final macrocyclization step (Step 5) is resulting in a significant amount of oligomeric byproducts. How can I favor the formation of the desired monomeric macrocycle?
Answer: The formation of oligomers during macrocyclization is a common challenge due to intermolecular reactions competing with the desired intramolecular cyclization. The key to favoring the monomer is to use high-dilution conditions.
-
High-Dilution Conditions: The reaction should be performed at a very low concentration (typically 0.001 M to 0.005 M). This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump over an extended period (e.g., 12-24 hours).
-
Solvent and Temperature: The choice of solvent can influence the conformation of the linear precursor, which in turn affects the ease of cyclization. A solvent that promotes a "folded" conformation can accelerate the intramolecular reaction. The reaction temperature should also be optimized to provide enough energy for the cyclization without promoting side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for the starting materials?
A1: We recommend that all starting materials be of at least 98% purity. Impurities in the initial steps can carry through the synthesis and complicate purification of the final compound.
Q2: How should I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring reaction progress. For TLC, a stain such as potassium permanganate is effective for visualizing the reactants and products.
Q3: Are there any specific safety precautions I should take during the synthesis of this compound?
A3: Standard laboratory safety practices should be followed. The palladium catalyst and phosphine ligands are air-sensitive and potentially toxic; they should be handled in a fume hood under an inert atmosphere. Organometallic reagents used in the synthesis are often pyrophoric and should be handled with extreme care.
Data Presentation
Table 1: Optimization of the Asymmetric Aldol Reaction (Step 1)
| Entry | Base | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | BF₃·OEt₂ | THF | -78 | 65 | 85:15 |
| 2 | LHMDS | TiCl₄ | DCM | -78 | 72 | 90:10 |
| 3 | NaHMDS | Sn(OTf)₂ | THF | -78 | 85 | 95:5 |
| 4 | KHMDS | BCl₃ | Toluene | -78 | 78 | 92:8 |
Table 2: Evaluation of Ligands for the Palladium-Catalyzed Cross-Coupling Reaction (Step 3)
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 100 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 75 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 92 |
Experimental Protocols
Protocol for Asymmetric Aldol Reaction (Step 1)
-
To a solution of the chiral auxiliary-derived ketone (1.0 eq) in THF (0.1 M) at -78 °C is added NaHMDS (1.1 eq) dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
Sn(OTf)₂ (1.2 eq) is added, and the reaction is stirred for an additional 30 minutes.
-
The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol for Palladium-Catalyzed Cross-Coupling Reaction (Step 3)
-
To a dried flask is added the aryl halide (1.0 eq), the boronic acid derivative (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene (0.1 M) is added, and the reaction mixture is heated to 110 °C for 12 hours.
-
The reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the coupled product.
Visualizations
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Synthetic workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low cross-coupling yields.
Technical Support Center: ZTA-261 Bioavailability Enhancement
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming common challenges related to the bioavailability of the hypothetical compound ZTA-261.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low and inconsistent oral bioavailability. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]
-
Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves from its solid form might be too slow, limiting the amount of drug available for absorption as it transits through the GI tract.[1]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[3]
-
Efflux Transporter Activity: this compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively transport the drug back into the GI lumen.[4][5][6]
-
Formulation Issues: The formulation used for dosing may not be optimal for solubilizing or dispersing the compound effectively in the GI tract.[7]
Q2: How can I improve the solubility and dissolution rate of this compound?
A2: Several formulation strategies can enhance solubility and dissolution. Key approaches include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can significantly improve its dissolution rate.[8][9] Nanomilling, for example, reduces drug particle size to the nanometer scale (typically 100-500 nm), dramatically increasing the surface area-to-volume ratio.[10][11][12]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can increase its solubility by 5 to 100-fold compared to its crystalline form.[13][14] This is because the amorphous form has a higher free energy, eliminating the need to overcome the crystal lattice energy for dissolution.[13][14][15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a mix of oils, surfactants, and co-solvents, which then form a fine emulsion in the GI tract, facilitating absorption.[16]
Q3: I suspect this compound is a substrate for the P-glycoprotein (P-gp) efflux pump. How can I confirm this and what can be done?
A3: To determine if this compound is a P-gp substrate, a bidirectional Caco-2 permeability assay is the standard in vitro method.[17][18] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[18][19] If efflux is confirmed, strategies to overcome it include:
-
Co-administration with P-gp Inhibitors: Using known P-gp inhibitors (like verapamil in experimental settings) can block the pump and increase absorption.[20][21]
-
Formulation with Excipients: Certain formulation excipients, such as Tween 80 or Cremophor EL, can inhibit P-gp function.[20][22]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: this compound precipitates out of solution when preparing my dosing formulation.
| Potential Cause | Troubleshooting Steps |
| Poor solubility in the selected vehicle. | 1. Perform Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and co-solvents (e.g., PEG400, Propylene Glycol, Solutol HS 15, Tween 80).2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.[23] |
| Solvent capacity exceeded. | 1. Create a Suspension: If a solution is not feasible at the target concentration, create a homogenous suspension using suspending agents (e.g., methylcellulose) and particle size reduction (micronization).2. Use a Co-solvent System: A combination of solvents can often dissolve more solute than a single solvent. |
| Temperature effects. | Ensure the vehicle and compound are at a consistent temperature during preparation. Some compounds are less soluble at lower temperatures. |
Problem 2: High variability in plasma concentrations between animal subjects.
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous dosing formulation. | 1. Ensure Uniformity: If using a suspension, ensure it is thoroughly mixed before dosing each animal to prevent settling of drug particles.[7]2. Validate Formulation: Prepare the formulation and test its homogeneity by taking samples from different parts of the batch for concentration analysis. |
| Physiological variability (e.g., food effect). | 1. Standardize Animal State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly alter drug absorption.[7]2. Control Dosing Procedure: Use precise oral gavage techniques to ensure accurate dose administration. |
| Formulation instability. | 1. Assess Stability: Check the stability of the formulation over the duration of the study to ensure the compound is not degrading.[7] |
Experimental Protocols & Data
Protocol 1: Formulation of this compound as an Amorphous Solid Dispersion (ASD)
Objective: To improve the dissolution rate and solubility of this compound by creating an amorphous solid dispersion with a polymer carrier.
Methodology:
-
Polymer Selection: Screen various polymers like PVP K30, HPMC-AS, and Soluplus® for their ability to form a stable amorphous dispersion with this compound.
-
Solvent Selection: Identify a common solvent (e.g., acetone, methanol) that can dissolve both this compound and the chosen polymer.
-
Spray Drying:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the resulting powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the lack of crystallinity (absence of sharp Bragg peaks).
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids (SGF/SIF) and compare the dissolution profile of the ASD to the unformulated crystalline this compound.
-
Hypothetical Dissolution Data:
| Formulation | % Drug Dissolved at 30 min (SIF, pH 6.8) |
| Crystalline this compound | 8% |
| This compound:PVP K30 ASD (1:3) | 75% |
| This compound:HPMC-AS ASD (1:3) | 88% |
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer.[19]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >300 Ω·cm².[19]
-
Transport Study (Apical to Basolateral - A to B):
-
Add this compound (e.g., at 10 µM) to the apical (donor) side.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (receiver) side.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add this compound to the basolateral (donor) side.
-
Take samples from the apical (receiver) side at the same time points.
-
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[18]
-
Hypothetical Permeability Data:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low Permeability |
| Antipyrine (High Permeability Control) | 25.0 | 24.5 | 1.0 | High Permeability |
| This compound | 1.2 | 8.4 | 7.0 | Low Permeability, P-gp Substrate |
| This compound + Verapamil | 6.5 | 7.1 | 1.1 | P-gp Inhibition Confirmed |
Visualizations
Workflow for Investigating Poor Bioavailability
Caption: Workflow for diagnosing and addressing the causes of poor oral bioavailability for this compound.
P-glycoprotein (P-gp) Efflux Mechanism
Caption: Diagram of the P-gp pump actively transporting this compound out of intestinal cells.
Decision Tree for Formulation Strategy
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 4. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Nanomilling For Better Solubility And Improved Bioavailability [outsourcedpharma.com]
- 9. Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agnopharma.com [agnopharma.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. altasciences.com [altasciences.com]
- 13. contractpharma.com [contractpharma.com]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 22. ijnrd.org [ijnrd.org]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
ZTA-261 Radiolabeled Assay Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZTA-261 in radiolabeled assays. The information is tailored for scientists and drug development professionals to navigate and resolve common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound radiolabeled assays, offering potential causes and solutions in a structured question-and-answer format.
High Non-Specific Binding (NSB)
Question: My assay is showing high non-specific binding, obscuring the specific binding signal. What are the common causes and how can I mitigate this?
Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results by reducing the specific signal window. Ideally, NSB should be less than 50% of the total binding.[1] The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Radioligand Issues | |
| Radioligand concentration too high | Use a lower concentration of the radioligand, typically at or below its Kd value.[2] |
| Impure or degraded radioligand | Check the radiochemical purity of the ligand, which should ideally be >90%.[2] Ensure proper storage to prevent degradation. |
| Hydrophobic nature of the radioligand | Include a small amount of a non-ionic detergent (e.g., 0.01% BSA or 0.05% Tween-20) in the assay buffer to reduce hydrophobic interactions. |
| Biological Sample Issues | |
| Excessive membrane protein | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific system.[1] |
| Presence of endogenous ligand | Ensure thorough washing of the membrane preparation to remove any endogenous thyroid hormone that could compete with the radioligand. |
| Assay Conditions | |
| Inadequate washing steps | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Suboptimal incubation time | Optimize the incubation time. While equilibrium is necessary for specific binding, shorter incubation times can sometimes reduce NSB. |
| Inappropriate filter type | Use glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[1] |
Low or No Specific Binding Signal
Question: I am observing a very low or undetectable specific binding signal in my experiment. What could be the underlying reasons?
Answer: A weak or absent specific binding signal can stem from various factors, from reagent quality to procedural inconsistencies. The following table provides a guide to troubleshooting this issue.
| Potential Cause | Recommended Solutions |
| Receptor Issues | |
| Low receptor density | Use a cell line or tissue known to express high levels of the Thyroid Hormone Receptor Beta (THRβ). Consider using cells engineered to overexpress the receptor. |
| Degraded or inactive receptor | Prepare fresh membrane fractions and handle them on ice to minimize degradation. Confirm receptor activity using a known potent ligand. |
| Radioligand Issues | |
| Low specific activity of radioligand | Use a radioligand with high specific activity (ideally >20 Ci/mmol for tritiated ligands) to ensure a detectable signal even at low receptor densities.[2] |
| Incorrect radioligand concentration | While a low concentration is generally recommended, ensure it is sufficient to produce a detectable signal above background. Perform a saturation binding experiment to determine the optimal concentration. |
| Procedural Issues | |
| Incomplete mixing of reagents | Ensure all solutions are thoroughly mixed before and during the assay setup. |
| Inaccurate pipetting | Calibrate and use pipettes correctly, especially for small volumes of concentrated reagents. |
| Incorrect buffer composition | Verify the pH and composition of all buffers. The presence of certain ions or incorrect pH can negatively impact binding. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound binding to the THRβ receptor?
A1: In in vitro radiolabeled thyroid hormone displacement assays, this compound has been shown to bind to THRβ with an IC50 value of approximately 6.3 nM. For comparison, the natural thyroid hormone, T3, binds to THRβ with an IC50 of about 3.6 nM.
Q2: What is the recommended experimental setup for a competitive binding assay with this compound?
A2: A common setup involves using a radiolabeled thyroid hormone, such as [125I]T3, at a fixed concentration (typically at or below its Kd for THRβ) and competing its binding with a range of concentrations of unlabeled this compound. The assay should include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known THRβ ligand).
Q3: How should I prepare my membrane fractions for a this compound binding assay?
A3: Cells or tissues expressing THRβ should be homogenized in a cold lysis buffer containing protease inhibitors. Following homogenization, a low-speed centrifugation can remove nuclei and large debris. The supernatant is then subjected to a high-speed centrifugation to pellet the membrane fraction. The resulting pellet is washed and resuspended in the assay buffer.
Q4: What are the key quality control measures I should implement?
A4: Key quality control steps include:
-
Radioligand Quality: Regularly check the purity and specific activity of your radioligand stock.
-
Receptor Preparation: Ensure the consistency of your membrane preparations by measuring protein concentration and performing a saturation binding experiment to confirm receptor density (Bmax) and affinity (Kd).
-
Assay Performance: Include positive and negative controls in every experiment. The positive control could be a known THRβ ligand, and the negative control a compound not expected to bind.
-
Data Analysis: Use a consistent data analysis method, such as non-linear regression, to determine IC50 and Ki values.
Data Presentation
The following table presents hypothetical data from a competitive radioligand binding assay to determine the IC50 of this compound. The assay uses a fixed concentration of [125I]T3 and varying concentrations of unlabeled this compound.
| [this compound] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 0 | 5500 | 500 | 5000 | 0 |
| 0.1 | 5450 | 500 | 4950 | 1 |
| 1 | 4750 | 500 | 4250 | 15 |
| 3 | 3500 | 500 | 3000 | 40 |
| 6.3 | 2985 | 500 | 2485 | 50.3 |
| 10 | 2000 | 500 | 1500 | 70 |
| 30 | 1000 | 500 | 500 | 90 |
| 100 | 600 | 500 | 100 | 98 |
| 1000 | 510 | 500 | 10 | 99.8 |
Note: CPM = Counts Per Minute. Specific Binding = Total Binding - Non-Specific Binding. % Inhibition = 100 * (1 - (Specific Binding at [this compound] / Specific Binding at 0 [this compound])). This data is for illustrative purposes only.
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol describes a method to determine the binding affinity of this compound for the Thyroid Hormone Receptor Beta (THRβ) using a competitive binding assay with radiolabeled T3.
Materials:
-
Membrane preparation containing THRβ
-
Radiolabeled ligand: [125I]T3
-
Unlabeled this compound
-
Unlabeled T3 (for determining non-specific binding)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MgCl2, 5 mM DTT, 10% glycerol, and 0.5 mg/ml BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Glass fiber filters (GF/C)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of unlabeled this compound and perform serial dilutions to obtain a range of concentrations.
-
Prepare a working solution of [125I]T3 in assay buffer at a concentration of approximately its Kd for THRβ.
-
Prepare a high-concentration solution of unlabeled T3 (e.g., 1000-fold higher than the Kd of [125I]T3) for determining non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [125I]T3 solution, and membrane preparation to the wells.
-
Non-Specific Binding: Add assay buffer, [125I]T3 solution, the high-concentration unlabeled T3 solution, and membrane preparation to the wells.
-
Competitive Binding: Add assay buffer, [125I]T3 solution, the serially diluted unlabeled this compound solutions, and membrane preparation to the wells.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Determine specific binding by subtracting the average non-specific binding CPM from the average total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for a this compound competitive radioligand binding assay.
Caption: A logical approach to troubleshooting common radiolabeled assay issues.
Caption: Simplified signaling pathway of this compound via the THRβ receptor.
References
Addressing variability in ZTA-261 animal studies
Welcome to the technical support center for ZTA-261, a highly selective thyroid hormone receptor beta (THRβ) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo animal studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the robustness and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during preclinical studies with this compound, helping you to identify and mitigate sources of variability.
Q1: We are observing significant inter-animal variability in the lipid-lowering effects of this compound. What are the potential causes?
A1: Variability in the response to this compound can stem from several factors inherent to in vivo metabolic studies. Key areas to investigate include:
-
Animal Strain and Substrain: Different mouse or rat strains can exhibit varied metabolic responses to a high-fat diet and subsequent treatment.[1][2] The original studies with this compound utilized C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.[2] Using a different strain may lead to different outcomes.
-
Age and Sex of Animals: Metabolic rates and hormonal statuses differ significantly with age and between sexes. Male mice are often more susceptible to diet-induced obesity.[1] Ensure consistency in the age and sex of the animals within and between experimental groups.
-
Diet Composition: The specific composition of the high-fat diet (HFD), including the source and percentage of fat, can significantly impact the metabolic phenotype and the efficacy of this compound.[3][4] Inconsistencies in diet formulation between batches or suppliers can introduce variability. A non-purified chow control diet could also have confounding effects.[3]
-
Gut Microbiome: The gut microbiota plays a role in drug metabolism and can influence the host's metabolic state.[5][6] Differences in the gut microbiome composition between animals can contribute to varied responses to treatment.
-
Housing Conditions: Environmental factors such as housing density, temperature, and light-dark cycles can influence stress levels and metabolism in rodents, potentially affecting experimental outcomes.
Q2: The reduction in body weight and visceral fat with this compound is less pronounced than we expected based on published data. Why might this be?
A2: While this compound has been shown to reduce body fat, it is important to note that it is less effective in reducing body weight and visceral fat compared to the less selective THRβ agonist, GC-1.[2][7] However, it is as effective as GC-1 in lowering serum and liver lipids.[2][7] If your results are still lower than anticipated, consider the following:
-
Dosage and Administration: Inconsistent administration of this compound, such as variations in injection volume or technique for intraperitoneal injections, can lead to differences in drug exposure.
-
Duration of High-Fat Diet Feeding: The length of time animals are on a high-fat diet prior to treatment initiation can impact the severity of the obese phenotype and the subsequent response to this compound. The pivotal study maintained mice on a high-fat diet for 8 weeks before starting treatment.
-
Baseline Body Composition: Initial body fatness has been identified as a strong predictor of variability in weight gain in response to a high-fat diet.[8]
Q3: We are observing elevated liver enzymes in our control group treated with a different THRβ agonist, but not with this compound. Is this expected?
A3: Yes, this is a key feature of this compound. Studies have shown that this compound has significantly lower hepatotoxicity compared to other THRβ agonists like GC-1.[2][7] Administration of GC-1 has been associated with a significant increase in serum alanine aminotransferase (ALT) levels, a marker of liver damage, whereas this compound did not cause a significant increase in ALT levels at the same concentrations.[2] This highlights the improved safety profile of this compound.
Q4: Can the formulation of this compound impact its efficacy and stability?
A4: Absolutely. The formulation, including the vehicle used for dissolution, can affect the solubility, stability, and bioavailability of this compound. For in vivo studies, it is crucial to use a consistent and appropriate vehicle. While the specific vehicle for this compound in the primary published study was saline for intraperitoneal injection, the solubility and stability in this vehicle should be confirmed. It is recommended to perform formulation and stability studies to ensure consistent dosing.
Data Summaries
The following tables summarize key quantitative data from preclinical studies of this compound and comparable agents.
Table 1: In Vitro Receptor Selectivity of this compound
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ Selectivity (fold) |
| This compound | 6.3 | 660 | ~100 |
| GC-1 | Not specified | 73 | ~20 |
| T3 (Natural Hormone) | Not specified | Not specified | ~1 |
Data sourced from multiple reports referencing the primary study.[1][9]
Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice
| Treatment Group (Intraperitoneal) | Dose (µmol/kg/day) | Change in Body Weight | Change in Epididymal Adipose Tissue Weight | Reduction in Serum Cholesterol | Reduction in Serum Triglycerides |
| Vehicle (Saline) | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.1 | No significant change | No obvious effect | Significant reduction | No significant change |
| This compound | 1 | ~20% decrease | Significant decrease | Significant reduction | Significant decrease |
| GC-1 | 0.1 | ~20% decrease | Significant decrease | Significant reduction | Significant decrease |
| GC-1 | 1 | ~20% decrease | Significant decrease | Significant reduction | Not specified |
| T3 | 1 | ~20% decrease | Significant decrease | Significant reduction | No significant change |
This table synthesizes data from the primary preclinical study.[2][7]
Experimental Protocols
This section provides a detailed methodology for a key in vivo experiment with this compound, based on published literature.
Protocol: Evaluation of this compound Efficacy in a High-Fat Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Species/Strain: Male C57BL/6J mice.
-
Age: 8 weeks old at the start of the diet regimen.
-
Acclimation: Acclimate animals for at least one week upon arrival.
2. Diet and Induction of Obesity:
-
Control Diet: Normal diet (ND) with 10 kcal% fat.
-
High-Fat Diet (HFD): HFD with 60 kcal% fat.
-
Induction Period: Feed animals the respective diets for 8 weeks to induce a stable obese phenotype in the HFD group.
3. Drug Preparation and Administration:
-
This compound Formulation: Dissolve this compound in saline to the desired concentrations (e.g., for 0.1 and 1 µmol/kg/day doses). Prepare fresh solutions regularly and store appropriately to ensure stability.
-
Control and Comparator Groups: Prepare vehicle (saline), T3, and GC-1 in the same vehicle.
-
Administration: Administer the compounds or vehicle daily via intraperitoneal (IP) injection for a period of 3 weeks.
4. In-Life Measurements:
-
Body Weight: Monitor and record the body weight of each animal at least twice a week.
-
Food Intake: Measure food consumption per cage regularly.
5. Terminal Procedures and Sample Collection:
-
Euthanasia: At the end of the 3-week treatment period, euthanize the mice following approved institutional guidelines.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Tissue Collection: Harvest and weigh key tissues, including the liver and epididymal adipose tissue. Store samples at -80°C for further analysis.
6. Endpoint Analysis:
-
Serum Analysis: Measure serum levels of total cholesterol, triglycerides, and alanine aminotransferase (ALT).
-
Hepatic Lipid Analysis: Quantify total lipid and triglyceride content in the liver.
-
Gene Expression Analysis: Perform qPCR on liver tissue to analyze the expression of genes related to lipid metabolism.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Simplified signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for this compound efficacy studies in a diet-induced obesity model.
Caption: Troubleshooting logic for addressing high variability in this compound animal studies.
References
- 1. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. news-medical.net [news-medical.net]
- 9. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
Long-term stability of ZTA-261 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of the selective thyroid hormone receptor β (THRβ) agonist, ZTA-261, in solution. The information provided is based on general best practices for small molecule stability and may not reflect validated data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not publicly available, researchers have successfully used solvents such as saline for in vivo studies with intraperitoneal injections. For in vitro assays, initial dissolution in an organic solvent like DMSO followed by dilution in an appropriate aqueous buffer is a common practice for similar small molecules. It is crucial to determine the optimal solvent and concentration to ensure complete dissolution without precipitation.
Q2: What are the general recommendations for storing this compound solutions?
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect solutions from light, as light exposure can degrade photosensitive compounds.
Q3: How can I assess the stability of my this compound solution over time?
The stability of this compound in your specific experimental conditions can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method to assess the purity of the compound and detect the presence of any degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can further help in identifying the chemical nature of any degradants.[3]
Q4: I am observing a decrease in the biological activity of my this compound solution. What could be the cause?
A decrease in biological activity could be attributed to several factors, including:
-
Degradation: The compound may be degrading in the storage or experimental conditions.
-
Precipitation: this compound may be precipitating out of solution, especially at higher concentrations or in aqueous buffers.
-
Adsorption: The compound might be adsorbing to the surface of storage containers.
-
Incompatibility with other reagents: Interactions with other components in your experimental setup could be affecting the compound's integrity.
It is advisable to visually inspect the solution for any precipitates and to re-evaluate the purity using an analytical method like HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in this compound solution | - Solution concentration exceeds solubility limit.- Improper solvent or buffer pH.- Temperature fluctuations during storage. | - Prepare a more dilute solution.- Test different solvents or adjust the pH of the buffer.- Ensure consistent and appropriate storage temperature. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of the compound due to improper storage.- Pipetting errors. | - Ensure complete dissolution by gentle vortexing or sonication.- Prepare fresh solutions for each experiment and store aliquots at -80°C.- Calibrate pipettes and use proper pipetting techniques. |
| Appearance of unknown peaks in HPLC analysis | - Degradation of this compound.- Contamination of the solvent or sample. | - Perform forced degradation studies (e.g., exposure to acid, base, heat, light) to identify potential degradation products.- Use high-purity solvents and handle samples carefully to avoid contamination. |
Experimental Protocols
General Protocol for Assessing this compound Solution Stability by HPLC
-
Preparation of Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Preparation of Working Solutions: Dilute the stock solution with the desired experimental buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately analyze the working solution using a validated HPLC method to determine the initial purity and peak area of this compound.
-
Storage: Store aliquots of the working solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot and analyze it by HPLC.
-
Data Analysis: Compare the peak area and purity of this compound at each time point to the initial (T=0) analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
This compound is a selective agonist for the thyroid hormone receptor β (THRβ), which is primarily expressed in the liver.[4] The activation of THRβ by this compound is expected to modulate the expression of genes involved in lipid metabolism.
Caption: Proposed signaling pathway of this compound in hepatocytes.
References
ZTA-261 Technical Support Center: Monitoring for Potential Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring for potential liver toxicity during preclinical experiments with ZTA-261. Current research indicates that this compound, a highly selective thyroid hormone receptor beta (THRβ) agonist, exhibits a favorable liver safety profile with significantly lower hepatotoxicity observed in preclinical models compared to other THRβ agonists like GC-1 and the natural thyroid hormone T3.[1][2][3] However, diligent monitoring for drug-induced liver injury (DILI) is a critical component of all drug development.
This resource offers standardized protocols and answers to frequently asked questions to ensure best practices are followed during your research with this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during routine in vitro and in vivo hepatotoxicity screening.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood liver safety profile of this compound?
A1: Preclinical studies in mouse models of high-fat diet-induced obesity have shown that this compound has significantly lower hepatotoxicity compared to the THRβ agonist GC-1.[1][2] Specifically, in these studies, there were no significant differences in alanine aminotransferase (ALT) levels, a key indicator of liver damage, between mice treated with this compound and those treated with saline.[4]
Q2: How does this compound's mechanism of action relate to its low potential for liver toxicity?
A2: this compound is a highly selective agonist for the thyroid hormone receptor beta (THRβ), which is primarily expressed in the liver.[5][6] It has almost 100 times higher selectivity for THRβ over THRα.[4][5] Activation of THRβ in the liver is key to its therapeutic effects on lipid metabolism.[1][5] The high selectivity of this compound for THRβ is thought to contribute to its reduced side-effect profile, including its low hepatotoxicity, when compared to less selective compounds.[3][5]
Q3: What are the first steps if I observe an unexpected increase in liver enzymes in my animal model treated with this compound?
A3: An unexpected elevation in liver enzymes such as ALT or aspartate aminotransferase (AST) warrants a systematic investigation.[7] First, it is crucial to rule out other potential causes of liver injury unrelated to the drug itself.[8] Next, a thorough review of the experimental protocol should be conducted to check for any deviations. If the findings are reproducible, further investigation into the mechanism of the observed liver injury is recommended.
Q4: Are there established in vitro models to assess the hepatotoxicity of this compound?
A4: Yes, a variety of in vitro models can be used to evaluate potential drug-induced liver injury.[9][10] Primary human hepatocytes are considered the gold standard for these types of studies.[11][12] Other commonly used models include immortalized cell lines like HepG2 and HepaRG cells.[9][10][12] These models can be used to investigate various mechanisms of hepatotoxicity, such as cytotoxicity, mitochondrial dysfunction, and inhibition of bile acid efflux.[13]
Q5: What key liver function markers should be monitored in preclinical in vivo studies with this compound?
A5: In preclinical in vivo studies, it is essential to monitor a panel of biomarkers to assess liver function and detect potential injury.[14] Key serum biomarkers include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[7][14] Histopathological examination of liver tissue is also a critical component of a comprehensive safety assessment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and provide a general framework for interpreting liver function tests.
Table 1: Preclinical Hepatotoxicity Markers for this compound in High-Fat Diet-Fed Mice
| Compound | Dose | Serum ALT Levels | Reference |
| Vehicle (Saline) | - | No significant change | [4] |
| This compound | 0.1 µmol/kg/day | No significant difference compared to vehicle | [15] |
| This compound | 1 µmol/kg/day | No significant difference compared to vehicle | [15] |
| GC-1 | Not specified | Significantly higher than this compound | [1][2] |
| T3 | Not specified | Significantly higher than this compound | [3][5] |
Table 2: General Interpretation of Liver Function Test Results in Preclinical Models
| Biomarker | Normal Range (Species Dependent) | Indication of Potential Liver Injury |
| Alanine Aminotransferase (ALT) | Varies | Elevation ≥ 3-5x Upper Limit of Normal (ULN)[7] |
| Aspartate Aminotransferase (AST) | Varies | Elevation, often in conjunction with ALT |
| Alkaline Phosphatase (ALP) | Varies | Elevation ≥ 2x ULN[7] |
| Total Bilirubin | Varies | Elevation ≥ 2x ULN, especially with ALT elevation[16] |
Key Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment Using Primary Hepatocytes
-
Cell Culture: Plate primary hepatocytes (human, rat, or mouse) in collagen-coated plates. Allow cells to attach and form a monolayer.
-
Compound Treatment: Prepare a dilution series of this compound and relevant controls (vehicle, positive control hepatotoxin like acetaminophen).
-
Incubation: Replace the culture medium with a medium containing the test compounds and incubate for 24-72 hours.[9]
-
Cytotoxicity Assessment: Measure cell viability using assays such as the MTT or LDH release assay.
-
Biomarker Analysis: Collect supernatant to measure the release of liver enzymes like ALT and AST.
-
Data Analysis: Calculate the concentration-response curves for cytotoxicity and biomarker release to determine the potential for hepatotoxicity.
Protocol 2: In Vivo Assessment of Hepatotoxicity in Rodent Models
-
Animal Model: Utilize a relevant rodent model, such as mice or rats on a high-fat diet to induce a metabolic phenotype relevant to this compound's intended therapeutic application.[1]
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses for a specified duration.[1][2] Include vehicle control and positive control groups.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for serum biomarker analysis.
-
Serum Biomarker Analysis: Measure serum levels of ALT, AST, ALP, and total bilirubin.[14]
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Data Analysis: Compare the serum biomarker levels and histopathological findings between the treatment and control groups to evaluate for any signs of liver injury.
Visualizations
Caption: this compound's selective activation of THRβ in the liver.
Caption: Workflow for in vivo hepatotoxicity studies.
Caption: Troubleshooting unexpected liver enzyme elevations.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceblog.com [scienceblog.com]
- 4. Controlling lipid levels with less side effects possible with new drug – COMIT [comit.gifu-u.ac.jp]
- 5. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 6. news-medical.net [news-medical.net]
- 7. Liver Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 12. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 16. Severity Grading In Drug Induced Liver Injury - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
ZTA-261 vs. GC-1: A Comparative Analysis of THRβ Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thyroid hormone receptor beta (THRβ) selectivity of two promising agonists, ZTA-261 and GC-1. The development of selective THRβ agonists is a key strategy in treating metabolic diseases like dyslipidemia and non-alcoholic steatohepatitis (NASH), aiming to maximize therapeutic effects on lipid metabolism while minimizing adverse effects associated with thyroid hormone receptor alpha (THRα) activation, such as cardiotoxicity and bone loss.
Quantitative Comparison of THRβ Selectivity
The selectivity of a THRβ agonist is a critical determinant of its therapeutic window. The following table summarizes the in vitro binding affinities (IC50) of this compound and GC-1 for both THRα and THRβ isoforms, as determined by radiolabeled thyroid hormone displacement assays.[1] A lower IC50 value indicates a higher binding affinity.
| Compound | THRα IC50 (nM) | THRβ IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 660 | 6.3 | ~105-fold |
| GC-1 | 73 | Not explicitly stated, but selectivity is ~20-fold | ~20-fold |
Data compiled from publicly available research abstracts.[1]
The data clearly indicates that this compound possesses significantly higher selectivity for THRβ compared to GC-1.[1] This enhanced selectivity is a key design feature of this compound, a newer compound developed by modifying existing THRβ-selective agonists like GC-1.[2] The approximately 100-fold selectivity of this compound for THRβ over THRα is a substantial improvement over the reported 20-fold selectivity of GC-1.[3] This superior selectivity profile suggests that this compound may offer a better safety profile with a reduced risk of off-target effects mediated by THRα.
Thyroid Hormone Receptor Signaling Pathway
Thyroid hormones regulate a vast array of physiological processes primarily through nuclear receptors, THRα and THRβ. These receptors function as ligand-activated transcription factors. The differential tissue distribution and downstream targets of THRα and THRβ are the basis for the desired selectivity of therapeutic agonists.
In the nucleus, THR forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex binds to thyroid hormone response elements (TREs) on the DNA and recruits corepressors, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then activates the transcription of target genes, leading to specific physiological responses. The goal of selective THRβ agonists is to preferentially activate this pathway in tissues where THRβ is predominantly expressed, such as the liver, to modulate lipid metabolism.
Experimental Protocols
The determination of THRβ selectivity for this compound and GC-1 was achieved through an in vitro radiolabeled thyroid hormone displacement assay.[2] While the precise, detailed protocol from the primary literature is not publicly available in its entirety, a generalized, representative protocol for such an assay is outlined below.
In Vitro Radiolabeled Thyroid Hormone Displacement Assay (Generalized Protocol)
This competitive binding assay measures the ability of a test compound (e.g., this compound or GC-1) to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from its receptor (THRα or THRβ).
Materials:
-
Recombinant human THRα and THRβ ligand-binding domains
-
Radiolabeled ligand: [¹²⁵I]Triiodothyronine ([¹²⁵I]T₃)
-
Unlabeled T₃ (for determining non-specific binding)
-
Test compounds: this compound and GC-1
-
Assay Buffer (e.g., Tris-HCl buffer with additives like MgCl₂, EDTA, and a protein stabilizer like BSA)
-
96-well microplates
-
Filter mats or alternative separation method (e.g., scintillation proximity assay beads)
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds (this compound and GC-1) and unlabeled T₃ in assay buffer.
-
Dilute the recombinant THRα and THRβ receptors to a predetermined optimal concentration in ice-cold assay buffer.
-
Dilute the [¹²⁵I]T₃ to a final concentration typically at or below its dissociation constant (Kd) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add THRα or THRβ receptor solution, [¹²⁵I]T₃, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add THRα or THRβ receptor solution, [¹²⁵I]T₃, and a saturating concentration of unlabeled T₃.
-
Test Compound Wells: Add THRα or THRβ receptor solution, [¹²⁵I]T₃, and the serial dilutions of this compound or GC-1.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically several hours to overnight).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells and the test compound wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the THRβ selectivity by dividing the IC50 for THRα by the IC50 for THRβ.
-
Experimental Workflow
The following diagram illustrates the logical flow of the in vitro radiolabeled thyroid hormone displacement assay used to determine the THRβ selectivity of this compound and GC-1.
References
A Preclinical Head-to-Head: ZTA-261 and T3 in the Regulation of Lipid Metabolism
For Immediate Release
In the landscape of therapeutic development for dyslipidemia, the quest for agents that effectively manage lipid levels while minimizing adverse effects is paramount. This guide provides a comparative analysis of a novel thyroid hormone receptor beta (THRβ) agonist, ZTA-261, and the endogenous thyroid hormone, triiodothyronine (T3), focusing on their impact on lipid metabolism. This comparison is supported by preclinical data from a key study in a high-fat diet (HFD)-induced obese mouse model, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel compound developed by researchers at Nagoya University, demonstrates high selectivity for the thyroid hormone receptor beta (THRβ), a key regulator of lipid metabolism primarily expressed in the liver.[1][2][3][4][5] This selectivity aims to harness the lipid-lowering effects of thyroid hormone activation while avoiding the detrimental side effects associated with the broadly acting natural thyroid hormone, T3, which also activates the alpha subtype (THRα) found in the heart, bone, and muscle.[1][6][7] Preclinical evidence suggests that this compound is effective in reducing serum and liver lipids, with a significantly improved safety profile compared to T3.[1][6][7]
Performance Comparison: this compound vs. T3 on Lipid Parameters
The following table summarizes the key quantitative findings from a preclinical study comparing the effects of this compound and T3 on lipid metabolism in a high-fat diet-induced obese mouse model.
| Parameter | Vehicle (Saline) | T3 (0.1 µmol/kg·day) | This compound (1 µmol/kg·day) | Key Findings |
| Serum Cholesterol | ~150 mg/dL | Significant Reduction | Significant Reduction | Both T3 and this compound effectively lowered serum cholesterol levels compared to the vehicle group. |
| Serum Triglycerides | ~50 mg/dL | Significant Reduction | Significant Reduction | Both compounds demonstrated a significant capacity to reduce circulating triglyceride levels. |
| Liver Total Lipids | High | Significant Reduction | Significant Reduction | This compound was as effective as T3 in reducing the accumulation of total lipids in the liver. |
| Liver Triglycerides | High | Significant Reduction | Significant Reduction | Both agents showed a marked ability to decrease triglyceride content within the liver. |
| Heart Weight | Normal | Significant Increase | No Significant Change | T3 treatment resulted in a significant increase in heart weight, a marker of cardiac stress, which was not observed with this compound.[1][2] |
| Bone Damage Markers | Normal | Significant Increase | No Significant Change | Markers of bone damage were elevated in the T3-treated group but remained at baseline levels with this compound treatment.[1] |
| Liver Toxicity (ALT levels) | Normal | - | No Significant Change | This compound did not show indications of liver toxicity, as measured by alanine aminotransferase (ALT) levels.[1][3] |
Note: The data presented are approximations derived from graphical representations in the source publication for illustrative purposes. For precise values, refer to the original study.
Signaling Pathways in Lipid Metabolism
The differential effects of this compound and T3 on lipid metabolism and off-target tissues can be attributed to their distinct interactions with thyroid hormone receptor isoforms.
Experimental Protocols
The preclinical comparison of this compound and T3 was conducted using a well-established animal model of dyslipidemia. The key methodologies are outlined below.
1. Animal Model and Diet:
-
Model: High-fat diet (HFD)-induced obese mice.[6][7] This model is widely used to mimic the metabolic dysregulation, including dyslipidemia, observed in human obesity.
-
Diet: Mice were fed a high-fat diet (60 kcal% fat) to induce obesity and dyslipidemia.[7]
2. Drug Administration:
-
Compounds: this compound, T3, and a vehicle control (saline) were administered.[7]
-
Dosage: T3 was administered at 0.1 µmol/kg·day, and this compound was administered at 1 µmol/kg·day for the comparative lipid-lowering effects.[7]
-
Duration: The treatment was carried out over a period of three weeks.[7]
3. Lipid Profile Analysis:
-
Sample Collection: Blood and liver tissues were collected from the mice after the treatment period.[7]
-
Serum Analysis: Serum levels of total cholesterol and triglycerides were measured to assess systemic lipid changes.[7]
-
Liver Analysis: Liver tissues were analyzed for total lipid and triglyceride content to evaluate the effect on hepatic lipid accumulation.[7]
4. Safety and Toxicity Assessment:
-
Cardiac and Bone Toxicity: Heart weight and markers of bone damage were assessed to determine the off-target effects of the compounds.[1][6][7]
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT), a key indicator of liver damage, were measured.[1][3]
5. Gene Expression Analysis:
-
The expression of genes related to thyroid hormone response and lipid metabolism in the liver was analyzed to elucidate the mechanism of action.[6][7]
Experimental Workflow
The logical flow of the preclinical study is depicted in the following diagram.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of dyslipidemia.[6] Its high selectivity for THRβ allows for effective reduction of serum and hepatic lipids, comparable to the potent effects of T3, but with a significantly improved safety profile, notably avoiding the cardiac and bone toxicities associated with non-selective thyroid hormone receptor activation.[1][2][6][7] These findings warrant further investigation of this compound in more advanced preclinical models and eventual clinical trials to validate its therapeutic potential in humans.
References
- 1. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 2. Nagoya University succeeds in development of new compound for improving dyslipidemia | News | Science Japan [sj.jst.go.jp]
- 3. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New avenues for regulation of lipid metabolism by thyroid hormones and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 6. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ZTA-261 vs. GC-1: A Comparative Analysis of Side Effect Profiles and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles and therapeutic efficacy of two thyroid hormone receptor beta (THRβ) agonists, ZTA-261 and GC-1. The information presented is based on preclinical data and aims to assist researchers and drug development professionals in evaluating these compounds.
Executive Summary
This compound is a novel, highly selective THRβ agonist that demonstrates a significantly improved safety profile compared to the established THRβ-selective compound, GC-1.[1][2] While both compounds effectively reduce serum and liver lipids, this compound exhibits markedly lower toxicity in key organs, including the heart, bones, and liver.[1][2][3] This enhanced safety profile is attributed to its greater selectivity for the THRβ isoform over the THRα isoform, which is associated with adverse effects in the heart, bone, and muscle.[1][4][5]
I. Comparative Side Effect and Efficacy Profile
The following table summarizes the key comparative data between this compound and GC-1 based on preclinical studies.
| Parameter | This compound | GC-1 | References |
| THRβ Selectivity | ~100-fold higher for THRβ over THRα | ~20-fold higher for THRβ over THRα | [4][6] |
| IC50 for THRβ | 6.3 nM | Not explicitly stated, but used as a comparator | [5] |
| IC50 for THRα | 660 nM | 73 nM | [5] |
| Cardiac Toxicity | Significantly lower than GC-1; no significant increase in heart weight observed. | Higher than this compound; associated with heart enlargement. | [1][4][6] |
| Bone Toxicity | Significantly lower than GC-1; no significant bone damage indicators observed. | Higher than this compound; associated with bone loss. | [1][4][6] |
| Hepatotoxicity | Less hepatotoxic than GC-1; no significant increase in serum ALT levels. | Showed a significant increase in serum ALT levels at 1 µmol/kg/day. | [2][3] |
| Body Weight Reduction | Less effective than GC-1 at a low dose (0.1 µmol/kg/day). | Reduction of around 20% of body weight. | [2][5] |
| Visceral Fat Reduction | Similar effect to GC-1 at a high dose (1 µmol/kg/day). | Effective in reducing visceral fat. | [2][5] |
| Serum Cholesterol Reduction | Effective at all tested doses. | Effective at all tested doses. | [5] |
| Serum Triglyceride Reduction | As effective as GC-1 at a high dose (1 µmol/kg/day). | Effective in reducing serum triglycerides. | [5] |
| Liver Lipid Reduction | As effective as GC-1 in reducing total lipids and triglycerides. | Effective in reducing liver lipids. | [1][2][5] |
II. Mechanism of Action and Signaling Pathway
Both this compound and GC-1 are synthetic agonists of the thyroid hormone receptor beta (THRβ), which is predominantly expressed in the liver.[4][5] Activation of THRβ in the liver stimulates the expression of genes involved in lipid metabolism, leading to a reduction in cholesterol and triglycerides.[1][5] The differential side effect profiles of this compound and GC-1 stem from their varying selectivity for THRβ over THRα. THRα is more widely expressed in tissues such as the heart, bone, and muscle, and its activation by thyroid hormone analogs can lead to adverse effects like tachycardia, bone loss, and muscle wasting.[1] this compound's higher selectivity for THRβ minimizes the activation of THRα, thus reducing the incidence of these off-target effects.
Caption: THRβ signaling pathway of this compound and GC-1.
III. Experimental Protocols
The following are descriptions of the key experimental methodologies used to evaluate and compare this compound and GC-1.
A. In Vitro THRβ Selectivity Assay
Objective: To determine the binding affinity and selectivity of this compound and GC-1 for the thyroid hormone receptors THRα and THRβ.
Methodology: A radiolabeled thyroid hormone (TH) displacement assay was conducted.[1][2] This competitive binding assay measures the ability of the test compounds (this compound and GC-1) to displace a radiolabeled TH ligand from the ligand-binding domains of recombinant human THRα and THRβ. The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity. The selectivity for THRβ is calculated as the ratio of the IC50 for THRα to the IC50 for THRβ.
Caption: Workflow for the in vitro radiolabeled TH displacement assay.
B. In Vivo Efficacy and Toxicity Studies in a Mouse Model
Objective: To assess the in vivo efficacy of this compound and GC-1 in reducing body weight, visceral fat, and improving lipid metabolism, as well as to evaluate their potential toxicity.
Animal Model: A mouse model of high-fat diet (HFD)-induced obesity was utilized.[1][2]
Methodology:
-
Induction of Obesity: Mice were fed a high-fat diet to induce obesity and dyslipidemia.
-
Drug Administration: this compound and GC-1 were administered to the HFD-fed mice via intraperitoneal injection at different doses (e.g., 0.1 µmol/kg/day and 1 µmol/kg/day).[1][2][5] A vehicle control group was also included.
-
Efficacy Assessment:
-
Body weight and visceral fat (e.g., epididymal adipose tissue) were measured.[2][5]
-
Serum levels of total cholesterol and triglycerides were quantified.[3][5]
-
Liver lipid content (total lipids and triglycerides) was analyzed.[5]
-
Gene expression analysis of thyroid hormone-responsive and lipid metabolism-related genes was performed to confirm the mechanism of action.[1][2]
-
-
Toxicity Assessment:
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT), a marker of liver damage, were measured.[3]
-
Cardiac Toxicity: Heart weight was measured, and histological analyses of the heart tissue were performed.[6]
-
Bone Toxicity: Markers of bone damage were evaluated through histological analyses of bone tissue.[4][6]
-
Caption: Workflow for the in vivo efficacy and toxicity studies.
IV. Conclusion
The available preclinical data strongly suggest that this compound possesses a superior safety profile compared to GC-1, primarily due to its enhanced selectivity for THRβ.[1][2] While both compounds demonstrate efficacy in improving lipid metabolism, this compound's reduced potential for cardiac, bone, and liver toxicity makes it a more promising candidate for the treatment of diseases related to lipid metabolism, such as dyslipidemia and obesity.[1][4][5] Further clinical evaluation is warranted to confirm these findings in humans.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceblog.com [scienceblog.com]
- 5. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 6. news-medical.net [news-medical.net]
A Comparative Analysis of ZTA-261 and Other Leading THRβ Agonists in Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of emerging Thyroid Hormone Receptor Beta (THRβ) agonists: ZTA-261, Resmetirom (MGL-3196), and VK2809. The content is supported by available experimental data and detailed methodologies.
The landscape of non-alcoholic steatohepatitis (NASH) treatment is rapidly evolving, with THRβ agonists emerging as a promising therapeutic class. These agents selectively target the THRβ receptor, which is predominantly expressed in the liver, to enhance hepatic fat metabolism and reduce lipotoxicity. This guide delves into the efficacy of a novel preclinical candidate, this compound, in relation to the front-running clinical-stage agonists, Resmetirom and VK2809.
Mechanism of Action: A Shared Pathway to Hepatic Fat Reduction
Thyroid hormone plays a crucial role in regulating metabolism. Its effects are mediated by two receptor subtypes: THRα and THRβ. While THRα is widely distributed, THRβ is primarily found in the liver. The therapeutic strategy behind THRβ agonists is to selectively activate this receptor in the liver, thereby stimulating fatty acid degradation and oxidation, and reducing the accumulation of intrahepatic triglycerides.[1] This targeted approach aims to minimize the potential off-target effects associated with non-selective thyroid hormone activation, such as cardiac and bone toxicities.[2]
Efficacy Comparison: Preclinical Promise and Clinical Validation
A direct head-to-head comparison of this compound with Resmetirom and VK2809 is challenging due to their different stages of development. This compound data is currently limited to preclinical models, while Resmetirom and VK2809 have advanced to human clinical trials.
This compound: High Selectivity and Potent Lipid Reduction in Preclinical Models
This compound, a novel THRβ agonist developed by researchers at Nagoya University, has demonstrated high selectivity and efficacy in a high-fat diet-induced mouse model of obesity.[2] A key highlight of this compound is its superior selectivity for THRβ over THRα, being almost 100 times more selective. This is a significant improvement over another preclinical THRβ agonist, GC-1, which shows a 20-fold selectivity.[3] This high selectivity is anticipated to translate into a better safety profile, particularly concerning cardiac and bone health.[4]
In preclinical studies, this compound was as effective as GC-1 in reducing serum and liver lipids.[2] However, it exhibited significantly lower toxicity in the heart and bones.[2]
| Preclinical Efficacy of this compound in High-Fat Diet Mouse Model | |
| Parameter | Observation |
| THRβ Selectivity (vs. THRα) | ~100-fold |
| Serum Lipid Reduction | Comparable to GC-1 |
| Liver Lipid Reduction | Comparable to GC-1 |
| Cardiac & Bone Toxicity | Significantly lower than GC-1 |
Resmetirom (MGL-3196): Positive Phase 3 Data in NASH
Resmetirom, developed by Madrigal Pharmaceuticals, is a frontrunner in the THRβ agonist class, with extensive data from its Phase 3 MAESTRO-NASH trial.[5] The trial enrolled patients with biopsy-confirmed NASH and fibrosis (stages F1B, F2, or F3).[6]
| Clinical Efficacy of Resmetirom (MAESTRO-NASH, 52 Weeks) | ||
| Endpoint | 80 mg Dose | 100 mg Dose |
| NASH Resolution with no worsening of fibrosis | Superior to placebo | Superior to placebo |
| Fibrosis improvement by ≥1 stage with no worsening of NASH | Superior to placebo | Superior to placebo |
| LDL-C Reduction | Statistically significant | Statistically significant |
| Hepatic Fat Reduction (at 36 weeks) | -37.3% (relative to placebo) | - |
Note: Specific percentages for NASH resolution and fibrosis improvement in the MAESTRO-NASH trial were not detailed in the provided search results.
VK2809: Promising Phase 2b Results in NASH
VK2809, from Viking Therapeutics, is another promising THRβ agonist that has shown significant efficacy in its Phase 2b VOYAGE trial in patients with biopsy-confirmed NASH and fibrosis.[3]
| Clinical Efficacy of VK2809 (VOYAGE, 52 Weeks) | |
| Endpoint | Result |
| NASH Resolution with no worsening of fibrosis | 63% to 75% of patients (vs. 29% placebo) |
| Fibrosis improvement by ≥1 stage with no worsening of NASH | 51.9% to 56.8% of patients (vs. 34.1% placebo) |
| Liver Fat Reduction (relative) | Statistically significant reduction |
| LDL-C Reduction | Statistically significant reduction |
Experimental Protocols
This compound Preclinical Study
-
Model: High-fat diet-induced obesity in male C57BL/6J mice.[7]
-
Methodology: Mice were fed a high-fat diet (60 kcal% fat) for 8 weeks to induce obesity and lipid abnormalities. This compound was then administered intraperitoneally for 3 weeks.[7]
-
Assessments: Efficacy was evaluated by measuring body weight, visceral fat, and levels of total cholesterol and triglycerides in the serum and liver. Toxicity was assessed by measuring serum alanine aminotransferase (ALT) levels and through histological analyses of the heart and bone.[4]
Resmetirom (MAESTRO-NASH) Clinical Trial
-
Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Adults with biopsy-confirmed NASH and fibrosis stages F1B, F2, or F3.[6]
-
Intervention: Patients were randomized (1:1:1) to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.[8]
-
Primary Endpoints (at 52 weeks): 1) NASH resolution with no worsening of fibrosis, and 2) Improvement in liver fibrosis by at least one stage with no worsening of the NAFLD activity score.[6]
-
Key Assessments: Liver biopsies at baseline and week 52, along with monitoring of liver fat content via MRI-PDFF and serum lipid panels.
VK2809 (VOYAGE) Clinical Trial
-
Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[9]
-
Participants: Patients with biopsy-confirmed NASH and fibrosis (F1 with risk factors, F2, or F3) and at least 8% liver fat content as measured by MRI-PDFF.[9][10]
-
Intervention: Patients were randomized to receive various doses of oral VK2809 or placebo for 52 weeks.[3]
-
Primary Endpoint: Change in liver fat content at 12 weeks.[3]
-
Secondary Endpoints (at 52 weeks): Histologic changes including NASH resolution and fibrosis improvement.[3]
-
Key Assessments: Liver biopsies at baseline and week 52, MRI-PDFF for liver fat, and serum lipid profiles.
Conclusion
This compound shows significant promise as a highly selective THRβ agonist with a potentially superior safety profile compared to less selective compounds, based on preclinical data. Its efficacy in reducing hepatic and serum lipids in animal models is comparable to other preclinical agonists. Resmetirom and VK2809 have demonstrated robust efficacy in large-scale clinical trials, leading to significant improvements in both NASH resolution and fibrosis, key endpoints for regulatory approval. While this compound is in the early stages of development, its high selectivity may offer a key advantage. Further clinical investigation will be necessary to determine if its preclinical promise translates into a best-in-class therapeutic for NASH and related metabolic disorders. Researchers will be keenly watching the progression of this compound into clinical trials to see how it compares directly with the more advanced candidates in a clinical setting.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results From the 52-Week Phase 2b VOYAGE Trial of VK2809 in Patients With Biopsy-Confirmed Non-Alcoholic Steatohepatitis and Fibrosis: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 6. researchgate.net [researchgate.net]
- 7. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 9. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 10. tuftsmedicine.org [tuftsmedicine.org]
ZTA-261: A Paradigm Shift in Cardiosafety for THRβ Agonists
A comparative analysis of ZTA-261, a novel thyroid hormone receptor beta (THRβ) selective agonist, demonstrates a significantly improved cardiotoxicity profile compared to its predecessors. This guide provides an objective comparison with supporting experimental data for researchers and drug development professionals.
Thyroid hormones are crucial for regulating metabolism, with their effects mediated by two receptor subtypes: THRα and THRβ. While THRβ activation is desirable for treating metabolic disorders like dyslipidemia, non-selective activation of THRα can lead to adverse cardiac effects such as tachycardia and heart enlargement.[1][2][3][4] this compound has been developed as a highly selective THRβ agonist to mitigate these risks.[1][2][3][5][6] Preclinical studies indicate that this compound effectively modulates lipid metabolism with a markedly lower risk of cardiotoxicity compared to the natural thyroid hormone T3 and the less selective THRβ agonist, GC-1.[1][4][7][8]
Comparative Cardiotoxicity and Efficacy
Experimental data from studies in a mouse model of high-fat diet-induced obesity highlight the superior safety profile of this compound. The tables below summarize the key findings from a comparative study involving this compound, GC-1, and T3.
Table 1: THRβ Selectivity and In Vivo Efficacy
| Compound | THRβ Selectivity (vs. THRα) | Effect on Serum Cholesterol | Effect on Liver Lipids |
| This compound | ~100-fold | Significant Reduction | Significant Reduction |
| GC-1 | ~20-fold | Significant Reduction | Significant Reduction |
| T3 | Non-selective | Significant Reduction | Significant Reduction |
Data sourced from studies conducted by Nambo, M. et al., Communications Medicine, 2024.[2][5][6]
Table 2: Comparative Cardiotoxicity and Hepatotoxicity Markers
| Compound (at high dose) | Change in Heart Weight | Bone Damage Indicators | Serum ALT Levels (Hepatotoxicity Marker) |
| This compound | No significant increase | No significant increase | No significant increase |
| GC-1 | Not specified, but noted as more toxic than this compound | Not specified, but noted as more toxic than this compound | Significant increase |
| T3 | Significant increase | Significant increase | Not specified |
Data sourced from studies conducted by Nambo, M. et al., Communications Medicine, 2024.[2][3][5][8]
Signaling Pathway and Mechanism of Action
This compound's improved safety profile is attributed to its high selectivity for the THRβ receptor, which is predominantly expressed in the liver. By minimizing interaction with the THRα receptor found in the heart and bone, this compound avoids the detrimental off-target effects associated with less selective thyroid hormone analogs.
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceblog.com [scienceblog.com]
- 3. news-medical.net [news-medical.net]
- 4. Emi Mishiro-Sato - Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - Papers - researchmap [researchmap.jp]
- 5. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 6. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
ZTA-261: A Comparative Analysis of a Novel Selective Thyroid Hormone Receptor-Beta Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZTA-261, a next-generation selective thyroid hormone receptor-beta (THRβ) agonist, with other relevant compounds. The information presented herein is based on available preclinical data and is intended to provide an objective overview of this compound's efficacy, selectivity, and safety profile to inform future research and development.
Executive Summary
This compound is a novel synthetic thyroid hormone analog designed for high selectivity towards THRβ.[1][2] Thyroid hormones are crucial for regulating metabolism, and their effects are mediated by two receptor subtypes: THRα and THRβ.[2] While THRβ activation in the liver is beneficial for lipid metabolism, THRα activation is associated with adverse effects in the heart, bone, and muscle.[2] this compound was developed to specifically harness the therapeutic benefits of THRβ activation while minimizing the risks associated with THRα.[1][2] Preclinical studies in mice have demonstrated its potential for treating metabolic disorders like dyslipidemia and obesity.[3]
Currently, efficacy and safety data for this compound are limited to studies conducted in mice.[3] There is no published data on the cross-species efficacy of this compound in other animal models or humans. However, the high degree of conservation of the thyroid hormone receptor beta (THRβ) across vertebrate species, including rodents, chickens, zebrafish, and humans, suggests a potential for similar biological activity in other species.[1][4][5][6] Furthermore, other selective THRβ agonists have demonstrated efficacy in various species, including rats, hamsters, and humans, lending support to the translatability of this therapeutic approach.[7][8][9][10]
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the thyroid hormone receptor-beta (THRβ), a nuclear receptor predominantly expressed in the liver.[11][12] Upon binding, this compound activates THRβ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, initiating the transcription of genes involved in lipid metabolism.[13] This signaling cascade is analogous to that of the natural thyroid hormone, T3.[1][2] Key downstream effects include increased fatty acid oxidation and reduced lipogenesis, leading to a decrease in lipid accumulation in the liver and blood.[12]
Comparative Efficacy Data (Murine Model)
The following tables summarize the quantitative data from preclinical studies in a high-fat diet-induced obesity mouse model, comparing this compound with the natural thyroid hormone (T3) and another selective THRβ agonist, GC-1.
Table 1: In Vitro Receptor Selectivity
| Compound | THRβ IC50 (nM) | THRα IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 6.3[12] | 660[12] | ~100x[11] |
| GC-1 | 6.3[12] | 73[12] | ~20x[11] |
| T3 | - | - | ~1x |
Table 2: In Vivo Effects on Body and Fat Weight in Mice
| Treatment (Dose) | Change in Body Weight | Epididymal Adipose Tissue Weight |
| Vehicle | Baseline | Baseline |
| This compound (0.1 µmol/kg/day) | No significant change[3][12] | No significant change[3] |
| This compound (1 µmol/kg/day) | ~20% decrease[3] | Significant decrease[3][12] |
| GC-1 (0.1 µmol/kg/day) | ~20% decrease[3][12] | Significant decrease[3] |
| GC-1 (1 µmol/kg/day) | ~20% decrease[3] | Significant decrease[3] |
| T3 (1 µmol/kg/day) | ~20% decrease[3] | Significant decrease[3] |
Table 3: In Vivo Effects on Serum and Liver Lipids in Mice
| Treatment (Dose) | Serum Cholesterol | Serum Triglycerides | Liver Total Lipids | Liver Triglycerides |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| This compound (0.1 µmol/kg/day) | Significant decrease[12] | No significant change[12] | Significant decrease[3] | Significant decrease[3] |
| This compound (1 µmol/kg/day) | Significant decrease[12] | Significant decrease[12] | Significant decrease[3] | Significant decrease[3] |
| GC-1 (0.1 & 1 µmol/kg/day) | Significant decrease[12] | Significant decrease[12] | Significant decrease[3] | Significant decrease[3] |
| T3 (1 µmol/kg/day) | Significant decrease | Significant decrease | Significant decrease[3] | Significant decrease[3] |
Safety and Tolerability (Murine Model)
A key differentiator for this compound is its enhanced safety profile, attributed to its high selectivity for THRβ over THRα.
Table 4: Safety Indicators in Mice
| Treatment | Heart Weight | Bone Damage Indicators | Liver Toxicity (ALT levels) |
| This compound | No significant increase[11] | No significant increase[11] | No significant difference from saline[6][11] |
| GC-1 | Less toxic than T3[2][11] | Less toxic than T3[2][11] | - |
| T3 | Significant increase[11] | Significant increase[11] | - |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Radioligand Displacement Assay
-
Objective: To determine the in vitro binding affinity and selectivity of this compound for THRβ and THRα.
-
Method: A competitive binding assay was performed using radiolabeled thyroid hormone. Varying concentrations of this compound, GC-1, or unlabeled T3 were incubated with recombinant human THRβ or THRα. The concentration of the test compound that displaced 50% of the radiolabeled ligand (IC50) was determined.[1][2][14]
In Vivo High-Fat Diet-Induced Obesity Mouse Model
-
Objective: To evaluate the in vivo efficacy and safety of this compound in a disease-relevant model.
-
Animal Model: Mice were fed a high-fat diet (60 kcal% fat) to induce obesity and dyslipidemia.[3][12]
-
Treatment: Mice were administered this compound, GC-1, T3, or vehicle via intraperitoneal injection daily for a specified period (e.g., 3 weeks).[3][12]
-
Efficacy Endpoints: Body weight, visceral fat weight, serum lipid levels (cholesterol, triglycerides), and liver lipid content were measured.[3][12]
-
Safety Endpoints: Heart weight, markers of bone metabolism, and serum alanine aminotransferase (ALT) levels were assessed to evaluate cardiac, bone, and liver toxicity, respectively.[2][11]
Discussion on Cross-Species Efficacy
While direct experimental data on the cross-species efficacy of this compound is not yet available, several factors support its potential for broader applicability. The thyroid hormone receptor beta is highly conserved across vertebrate species, suggesting that a ligand targeting this receptor in one species is likely to have a similar effect in others.[4][6] Studies on other selective THRβ agonists, such as GC-1 and Resmetirom (MGL-3196), have shown efficacy in various preclinical models, including rats and hamsters, and Resmetirom has demonstrated positive results in human clinical trials for non-alcoholic steatohepatitis (NASH).[7][8][9][10][15] This provides a strong rationale for the potential translation of this compound's therapeutic effects from mice to other species, including humans. However, further studies are imperative to confirm the efficacy and safety of this compound in non-murine models.
Conclusion
This compound is a highly selective THRβ agonist with a promising efficacy and safety profile in a preclinical mouse model of obesity and dyslipidemia.[1][3] It demonstrates comparable lipid-lowering effects to GC-1 while exhibiting a superior safety profile with significantly lower potential for cardiac and bone toxicity due to its enhanced selectivity.[2][11] Although cross-species efficacy data is currently lacking, the conserved nature of its molecular target and the success of other drugs in its class in various species provide a strong foundation for its continued development. Further investigation into the efficacy and safety of this compound in other species is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Evolutionary Conservation of Thyroid Hormone Receptor and Deiodinase Expression Dynamics in ovo in a Direct-Developing Frog, Eleutherodactylus coqui [frontiersin.org]
- 2. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Receptors in Two Model Species for Vertebrate Embryonic Development: Chicken and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone receptor beta mutations alter photoreceptor development and function in Danio rerio (zebrafish) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thyroid hormone receptor beta gene: structure and functions in the brain and sensory systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 8. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CS27109, A Selective Thyroid Hormone Receptor- β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling lipid levels with less side effects possible with new drug | EurekAlert! [eurekalert.org]
- 12. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 13. sicb.org [sicb.org]
- 14. researchgate.net [researchgate.net]
- 15. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZTA-261 and Sobetirome: Next-Generation THR-β Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZTA-261 and Sobetirome, two selective thyroid hormone receptor-beta (THR-β) agonists. This analysis is supported by available preclinical and clinical data to inform future research and development in metabolic and related disorders.
Sobetirome, also known as GC-1, is a first-generation selective thyromimetic that has undergone extensive preclinical testing and has reached Phase I human clinical trials.[1][2][3] It was developed to selectively target the THR-β receptor, which is predominantly expressed in the liver, to lower cholesterol and other lipids while avoiding the adverse effects associated with the activation of the THR-α receptor in tissues like the heart and bone.[2][4] More recently, a new contender, this compound, has emerged as a highly selective and potentially safer THR-β agonist.[5][6]
This guide will delve into a head-to-head comparison of these two compounds, focusing on their receptor selectivity, efficacy in lipid metabolism, and safety profiles based on published experimental data.
Mechanism of Action: Selective THR-β Agonism
Both this compound and Sobetirome are synthetic analogs of thyroid hormone designed to selectively bind to and activate the thyroid hormone receptor-beta (THR-β).[3][5] The activation of hepatic THR-β is a key pathway in regulating lipid metabolism.[5][6] This includes increasing the expression of genes involved in cholesterol conversion to bile acids and enhancing the uptake of low-density lipoprotein (LDL) cholesterol from the blood.[4] The therapeutic goal of these selective agonists is to harness the beneficial metabolic effects of thyroid hormone in the liver while minimizing the detrimental effects on the heart and bone, which are primarily mediated by the THR-α receptor.[5][7]
Below is a diagram illustrating the signaling pathway of selective THR-β agonists.
Caption: Signaling pathway of selective THR-β agonists in a hepatocyte.
Quantitative Data Summary
The following tables summarize the key quantitative data from a head-to-head preclinical study comparing this compound and Sobetirome (GC-1).[5][8][9]
Table 1: Thyroid Hormone Receptor Binding Affinity (IC50, nM)
| Compound | THR-α | THR-β | THR-β Selectivity (α/β ratio) |
| T3 (natural hormone) | 3.4 | 3.6 | ~1 |
| Sobetirome (GC-1) | 73 | 3.4 | ~20-fold |
| This compound | 660 | 6.3 | ~100-fold |
Data from in vitro radiolabeled TH displacement assay.[9]
Table 2: Efficacy in a High-Fat Diet-Induced Mouse Model
| Parameter | Sobetirome (GC-1) (1 µmol/kg/day) | This compound (1 µmol/kg/day) |
| Body Weight Reduction | ~20% | Similar to vehicle |
| Visceral Fat Reduction | Significant | Similar to GC-1 |
| Serum Cholesterol Reduction | Significant | Significant |
| Serum Triglyceride Reduction | Significant | Significant |
| Liver Total Lipid Reduction | Significant | Similar to GC-1 |
| Liver Triglyceride Reduction | Significant | Similar to GC-1 |
Data from a 3-week study in mice fed a high-fat diet.[8][10]
Table 3: Safety and Toxicity Profile
| Parameter | Sobetirome (GC-1) | This compound |
| Heart Toxicity | Some effects noted | Significantly lower than GC-1 |
| Bone Toxicity | Some effects noted | Significantly lower than GC-1 |
| Hepatotoxicity (ALT levels) | Not specified | No significant difference from saline |
Based on preclinical data in mice.[5][11]
Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies of this compound and Sobetirome.
In Vitro Radioligand Displacement Assay
Objective: To determine the binding affinity and selectivity of the compounds for THR-α and THR-β.
Methodology:
-
Human THR-α and THR-β proteins were produced using an in vitro transcription/translation system.
-
A constant concentration of radioactively labeled T3 ([¹²⁵I]-T3) was incubated with either THR-α or THR-β.
-
Increasing concentrations of the unlabeled competitor compounds (T3, Sobetirome, or this compound) were added to the mixture.
-
The reaction mixtures were incubated to allow for competitive binding.
-
The protein-bound radiolabeled T3 was separated from the unbound ligand by filtration through a nitrocellulose membrane.
-
The radioactivity captured on the membrane was quantified.
-
The IC50 values, representing the concentration of the competitor that displaces 50% of the radiolabeled T3, were calculated.[10]
High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the in vivo efficacy and safety of the compounds in a model of metabolic disease.
Methodology:
-
Mice were fed a high-fat diet (60 kcal% fat) to induce obesity and dyslipidemia.
-
The mice were then treated with daily intraperitoneal injections of either saline (vehicle), T3, Sobetirome (GC-1), or this compound at different doses (0.1 or 1 µmol/kg/day).
-
The treatment was continued for a period of 3 weeks.
-
Throughout the study, body weight was monitored.
-
At the end of the study, blood and liver tissues were collected.
-
Serum levels of cholesterol and triglycerides were measured.
-
Total lipids, cholesterol, and triglycerides were quantified in the liver tissue.
-
Toxicity was assessed by measuring heart weight, bone damage indicators, and serum alanine aminotransferase (ALT) levels for hepatotoxicity.[10]
Below is a diagram illustrating the experimental workflow for the in vivo mouse model.
Caption: Experimental workflow for the in vivo mouse model.
Discussion and Conclusion
The available data indicates that both Sobetirome and this compound are effective in activating the THR-β receptor and improving lipid profiles in preclinical models.[5][12] However, this compound demonstrates a significantly higher selectivity for THR-β over THR-α compared to Sobetirome.[5][9] This enhanced selectivity appears to translate into a more favorable safety profile, with this compound showing significantly lower cardiac and bone toxicity in mice.[5][11]
While Sobetirome has progressed to Phase I clinical trials, its development has been hampered by concerns over potential class-effect toxicities observed with other thyromimetics.[12][13] The improved safety profile of this compound in preclinical studies suggests it may have a wider therapeutic window and a higher probability of success in future clinical development.[5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 7. scienceblog.com [scienceblog.com]
- 8. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 9. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. alzdiscovery.org [alzdiscovery.org]
Replicating Preclinical Success: A Comparative Analysis of ZTA-261
In the landscape of therapeutic development for metabolic disorders, the emergence of selective thyroid hormone receptor beta (THRβ) agonists presents a promising frontier. This guide provides a detailed comparison of the preclinical findings for a novel THRβ agonist, ZTA-261, against its predecessors, GC-1 and the natural thyroid hormone, T3. The data herein is collated from the seminal publication by Nambo et al. in Communications Medicine, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the potential of this compound.
Comparative Efficacy and Safety Profile
This compound has been engineered for high selectivity to the THRβ receptor, which is predominantly expressed in the liver and is instrumental in regulating lipid metabolism.[1][2] This targeted approach aims to harness the metabolic benefits of thyroid hormone activation while mitigating the adverse effects associated with the THRα receptor, such as cardiac and bone toxicities.[3][4]
Receptor Binding Affinity
The selectivity of this compound for THRβ over THRα is a cornerstone of its improved safety profile. The following table summarizes the in vitro binding affinities (IC50 values) of this compound, GC-1, and T3 to both THR isoforms.
| Compound | THRα IC50 (nM) | THRβ IC50 (nM) | THRβ Selectivity (THRα IC50 / THRβ IC50) |
| This compound | 660 | 6.3 | ~105-fold |
| GC-1 | 73 | 3.4 | ~21-fold |
| T3 | 3.4 | 3.6 | ~1-fold |
Data sourced from Nambo, M. et al. Commun Med 2024.[2]
In Vivo Metabolic Effects in a High-Fat Diet Mouse Model
Preclinical evaluation in a high-fat diet-induced obesity mouse model revealed key differences in the metabolic effects of this compound compared to GC-1 and T3. The study utilized two doses (0.1 and 1 µmol/kg·day) administered via intraperitoneal injection for three weeks.[3]
| Parameter | This compound | GC-1 | T3 |
| Body Weight Reduction | Less effective than GC-1 | Effective | Not specified |
| Visceral Fat Reduction | Less effective than GC-1 | Effective | Not specified |
| Serum Lipid Reduction | As effective as GC-1 | Effective | Not specified |
| Liver Lipid Reduction | As effective as GC-1 | Effective | Not specified |
Observations are based on the findings reported by Nambo, M. et al. Commun Med 2024.[1][3]
Safety and Tolerability
A critical aspect of the preclinical assessment was the evaluation of the safety profile of this compound, particularly concerning liver, heart, and bone toxicity.
| Toxicity Marker | This compound | GC-1 | T3 |
| Hepatotoxicity (Serum ALT levels) | No significant increase | Significant increase at 1 µmol/kg·day | Not specified |
| Cardiac Toxicity | Lower than GC-1 and T3 | Higher than this compound | Significant cardiotoxicity |
| Bone Toxicity | Lower than GC-1 and T3 | Higher than this compound | Significant bone toxicity |
Based on preclinical data from Nambo, M. et al. Commun Med 2024.[3][5]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound is believed to be consistent with the known signaling pathway of thyroid hormones via the THRβ receptor in the liver. This involves the regulation of target genes associated with lipid metabolism.
Caption: Simplified signaling pathway of this compound in hepatocytes.
The preclinical evaluation of this compound followed a structured workflow, from in vitro characterization to in vivo efficacy and safety assessment.
Caption: High-level experimental workflow for preclinical testing of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical studies of this compound.
In Vitro Radioligand Displacement Assay
This assay was performed to determine the binding affinity and selectivity of this compound for THRα and THRβ.
-
Receptor Preparation: Full-length human THRα and THRβ were synthesized.
-
Assay Principle: A constant concentration of a radiolabeled thyroid hormone is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound, GC-1, or T3). The ability of the test compound to displace the radiolabeled ligand is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This in vivo model was used to evaluate the metabolic effects of this compound.[3]
-
Animals: Male C57BL/6J mice were used.
-
Diet: Mice were fed a high-fat diet (60 kcal% fat) for 8 weeks to induce obesity and a metabolic syndrome-like phenotype.[3]
-
Treatment: Following the diet-induction period, mice were treated daily for 3 weeks with intraperitoneal injections of this compound (0.1 or 1 µmol/kg·day), GC-1 (0.1 or 1 µmol/kg·day), T3 (0.1 or 1 µmol/kg·day), or a vehicle control.[3]
-
Efficacy Endpoints: Body weight, visceral fat mass (epididymal adipose tissue), serum lipid levels (cholesterol and triglycerides), and liver lipid content were measured at the end of the treatment period.
-
Safety Endpoints:
-
Hepatotoxicity: Serum alanine aminotransferase (ALT) levels were measured as an indicator of liver damage.[6]
-
Cardiotoxicity: Heart weight and histological analysis of heart tissue were performed.
-
Bone Toxicity: Markers of bone turnover and histological analysis of bone tissue were assessed.
-
References
- 1. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound balances lipid metabolism with an enhanced safety profile | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Controlling lipid levels with less side effects possible with new drug | News & Events | Nagoya University [en.nagoya-u.ac.jp]
- 5. Controlling lipid levels with less side effects possible with new drug – COMIT [comit.gifu-u.ac.jp]
- 6. Synthesis and preclinical testing of a selective beta-subtype agonist of thyroid hormone receptor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ZTA-261: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant working environment. This guide provides essential, step-by-step procedures for the disposal of the hypothetical laboratory compound ZTA-261, ensuring the safety of personnel and adherence to regulatory standards. Due to the lack of specific data for a compound designated "this compound" in publicly available safety information, this document outlines a generalized yet thorough approach based on established principles of chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the substance's Material Safety Data Sheet (MSDS) for detailed handling instructions. For a substance like this compound, which we will treat as a potentially hazardous chemical, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In case of accidental exposure, refer to the following first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water. |
| Eye Contact | Rinse eyes thoroughly with plenty of water, ensuring to remove contact lenses if present. |
| Ingestion | Induce the victim to drink water (maximum of two glasses). If the individual feels unwell, consult a physician. |
II. This compound Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. According to the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous or non-hazardous. The U.S. Environmental Protection Agency (EPA) provides detailed guidelines for this determination under 40 CFR Part 261. A generator is defined as any person, by site, whose act or process produces hazardous waste.[1]
Hypothetical Waste Profile for this compound:
To illustrate the disposal process, let's assume this compound waste falls into the following categories based on its (hypothetical) properties:
| Waste Stream | Description | Recommended Segregation |
| Solid this compound Waste | Unused or expired pure this compound powder, contaminated labware (e.g., weigh boats, gloves). | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Aqueous this compound Solutions | Solutions containing dissolved this compound. | Store in a separate, sealed, and labeled container for liquid hazardous waste. |
| Organic Solvent Waste | This compound dissolved in organic solvents. | Keep in a dedicated, sealed container for flammable or halogenated waste, as appropriate. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
This compound Disposal Decision Workflow
III. Experimental Protocol: Hypothetical Neutralization of Aqueous this compound Waste
For certain aqueous waste streams, in-house neutralization may be a viable option to render the waste non-hazardous before disposal. The following is a hypothetical protocol for the neutralization of an acidic aqueous solution of this compound. This procedure must be validated for the specific waste stream before implementation.
Objective: To adjust the pH of the aqueous this compound waste to a neutral range (6.0-8.0) to meet local wastewater discharge regulations.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the container of aqueous this compound waste on a stir plate in a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the waste solution.
-
Slowly add the 1 M NaOH solution dropwise to the waste while continuously monitoring the pH.
-
If the pH overshoots the target range, use the 1 M HCl solution to bring it back.
-
Once the pH has stabilized within the neutral range for at least 5 minutes, the neutralization is complete.
-
Record the final pH and the volume of neutralizing agents added.
-
Dispose of the neutralized solution in accordance with institutional and local regulations.
Experimental Workflow for this compound Neutralization
This diagram illustrates the step-by-step process for the in-house neutralization of aqueous this compound waste.
Aqueous this compound Neutralization Workflow
IV. Disposal of Non-Neutralizable and Solid Waste
Waste that cannot be neutralized in-house, such as solid this compound waste and organic solvent solutions, must be disposed of through a licensed hazardous waste disposal company. Ensure that all waste containers are:
-
Properly Labeled: The label should include the words "Hazardous Waste," the full chemical name (this compound), the composition and concentration of the contents, and the accumulation start date.
-
Securely Sealed: Containers must be tightly closed to prevent leaks or spills.[2]
-
Stored Correctly: Store waste in a designated, well-ventilated satellite accumulation area away from incompatible materials.
All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[2] It is the responsibility of the waste generator to ensure compliance with all applicable laws. For further guidance, consult your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling ZTA-261
Essential Safety & Handling Protocols for ZTA-261
Disclaimer: this compound is a potent research compound with significant cytotoxic and mutagenic properties identified in preclinical studies. All handling of this compound must be performed with strict adherence to the following safety protocols to minimize exposure risk to personnel and the environment. A thorough risk assessment must be conducted before beginning any new procedure.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against exposure to this compound. The required level of PPE is determined by the activity and the physical form of the compound.[1][2]
-
Gloves: Double-gloving is mandatory for all handling activities.[1][3] Use an inner nitrile glove followed by an outer glove with extended chemical resistance. Inspect gloves for defects before each use and change them immediately if contamination is suspected.
-
Gown: A disposable, solid-front gown with tight-fitting cuffs is required to protect against splashes and skin contact.[1][3]
-
Eye/Face Protection: When working in a fume hood, chemical splash goggles or safety glasses with side shields are required.[1] For activities with a higher risk of splashing outside of a containment unit, a full-face shield must be worn in conjunction with goggles.[3]
-
Respiratory Protection: Handling of powdered this compound or any procedure with the potential for aerosolization must be performed using a powered air-purifying respirator (PAPR) or a supplied-air respirator to prevent inhalation.[1][4]
The following table summarizes key safety metrics and recommended glove performance. This data is critical for risk assessment and ensuring adequate protection.
| Parameter | Value | Rationale |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | Based on the high potency and cytotoxic nature of this compound, maintaining exposure below this limit is critical to prevent adverse health effects.[5] |
| Glove Material | Breakthrough Time (Minutes) | Notes |
| Nitrile (5 mil) | > 240 min | Suitable for solution preparation and general handling where direct, prolonged contact is not expected. Must be used as the inner glove when double-gloving. |
| Neoprene (15 mil) | > 480 min | Recommended as the outer glove for procedures involving significant solvent use or extended handling times due to its superior chemical resistance. |
| Latex | Not Recommended | Prone to degradation by common laboratory solvents and offers insufficient protection against this compound. |
Operational and Disposal Plans
A systematic workflow is essential for safely managing this compound from receipt to disposal. The following diagram illustrates the required step-by-step process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
